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  • Product: Ethyl 5,7-dichlorobenzofuran-3-carboxylate
  • CAS: 899795-66-5

Core Science & Biosynthesis

Foundational

Ethyl 5,7-dichlorobenzofuran-3-carboxylate chemical properties and structure

Topic: Ethyl 5,7-dichlorobenzofuran-3-carboxylate: Chemical Properties, Synthesis, and Structural Analysis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 5,7-dichlorobenzofuran-3-carboxylate: Chemical Properties, Synthesis, and Structural Analysis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Ethyl 5,7-dichlorobenzofuran-3-carboxylate (CAS: 457938-98-6) is a specialized heterocyclic scaffold utilized primarily as a pharmacophore intermediate in the development of antimicrobial and anticancer therapeutics.[1] Unlike its 2-carboxylate isomer, the 3-carboxylate derivative provides a unique vector for structure-activity relationship (SAR) exploration, particularly in targeting protein-protein interactions where the benzofuran core mimics tryptophan or tyrosine residues. This guide details its physicochemical profile, validated synthetic routes, and reactivity patterns.[2]

Structural Identity & Physicochemical Profile[3][4][5][6][7][8]

Nomenclature and Identification
PropertyDetail
IUPAC Name Ethyl 5,7-dichloro-1-benzofuran-3-carboxylate
Common Name 5,7-Dichloro-3-ethoxycarbonylbenzofuran
CAS Number 457938-98-6 (Distinct from the 2-isomer: 91183-47-0)
Molecular Formula C₁₁H₈Cl₂O₃
Molecular Weight 259.08 g/mol
SMILES CCOC(=O)C1=COC2=C1C=C(Cl)C=C2Cl
Electronic & Structural Analysis

The 5,7-dichlorobenzofuran core is an electron-deficient aromatic system.

  • Electronic Effects: The chlorine atoms at positions 5 and 7 exert a strong inductive electron-withdrawing effect (-I), significantly deactivating the benzene ring toward electrophilic attack. However, the oxygen atom of the furan ring provides resonance donation (+M), maintaining aromaticity.

  • 3-Carboxylate Position: Placing the ester at C-3 (beta to the heteroatom) creates a vinylogous carbonate-like electronic environment. This position is sterically less accessible than C-2 but offers distinct metabolic stability profiles compared to the 2-isomer.

  • Lipophilicity: The presence of two halogens and an ethyl ester results in a high LogP (predicted ~4.2), suggesting high membrane permeability but poor aqueous solubility.

Synthetic Methodologies

Retrosynthetic Analysis

The construction of the benzofuran-3-carboxylate core typically avoids the classic Rap-Stoermer reaction (which yields 2-carboxylates). Instead, it relies on ring-contraction or carbenoid insertion strategies.

Validated Protocol: Acid-Catalyzed Annulation

Source Authority: Adapted from Organic Syntheses protocols for 3-ethoxycarbonyl benzofurans (Dudley et al.).

Reaction Scheme:

  • Precursor: 3,5-Dichlorosalicylaldehyde.

  • Reagent: Ethyl Diazoacetate (EDA).[3][4][5][6]

  • Catalyst: Tetrafluoroboric acid diethyl etherate (HBF₄[6]·OEt₂).

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL three-necked flask equipped with a reflux condenser and nitrogen inlet.

  • Slurry Formation: Charge the flask with 3,5-dichlorosalicylaldehyde (1.0 equiv) and anhydrous dichloromethane (DCM). The solubility will be low initially.

  • Catalyst Addition: Add HBF₄·OEt₂ (0.1 equiv) via syringe.[6] The slurry typically changes color (often orange/yellow) indicating activation of the carbonyl oxygen.

  • Diazo Addition (Critical):

    • Safety Note: EDA is potentially explosive.[4][5][6][7] Handle behind a blast shield.

    • Dissolve Ethyl Diazoacetate (1.4 equiv) in DCM.

    • Add dropwise over 20–30 minutes. Observe steady nitrogen evolution (

      
      ).[6]
      
    • Mechanism:[5][6] The reaction proceeds via O-alkylation followed by an intramolecular Roskamp-Feng reaction (aldol-type cyclization) and dehydration.

  • Workup: Once gas evolution ceases (approx. 2 hours), quench with saturated NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes:EtOAc 9:1).

Yield Expectation: 75–85% isolated yield.

Visualization: Synthesis Pathway

Synthesis Start 3,5-Dichlorosalicylaldehyde Intermediate Intermediate: Betaine / Oxonium Species Start->Intermediate O-Alkylation Reagent Ethyl Diazoacetate (EDA) + HBF4 Catalyst Reagent->Intermediate Product Ethyl 5,7-dichlorobenzofuran- 3-carboxylate Intermediate->Product Cyclization & Dehydration Byproduct N2 Gas (Evolution) Intermediate->Byproduct

Caption: Acid-catalyzed annulation pathway utilizing diazoacetate insertion.

Chemical Reactivity & Transformation

Reactivity Profile

The 3-carboxylate group serves as a versatile handle for further derivatization.

Reaction TypeReagent / ConditionsProduct OutcomeSignificance
Hydrolysis LiOH, THF/H₂O, Reflux5,7-Dichlorobenzofuran-3-carboxylic acidPrecursor for amide coupling.
Hydrazinolysis Hydrazine hydrate, EtOH, RefluxBenzofuran-3-carbohydrazideKey intermediate for triazole/oxadiazole synthesis.
Reduction LiAlH₄, dry Ether, 0°C(5,7-Dichlorobenzofuran-3-yl)methanolAccess to benzylic electrophiles.
Electrophilic Subst. Br₂, acetic acid2-Bromo-5,7-dichlorobenzofuran...C-2 is the only open active site.
Visualization: Reactivity Logic

Reactivity Core Ethyl 5,7-dichlorobenzofuran- 3-carboxylate Hydrolysis Hydrolysis (LiOH) -> Carboxylic Acid Core->Hydrolysis Ester Cleavage Reduction Reduction (LiAlH4) -> Primary Alcohol Core->Reduction Carbonyl Reduction Hydrazine Hydrazine Hydrate -> Carbohydrazide Core->Hydrazine Nucleophilic Acyl Subst. Bromination Bromination (Br2) -> 2-Bromo derivative Core->Bromination Electrophilic Aromatic Subst. (C-2 Position)

Caption: Divergent synthesis pathways from the ethyl ester scaffold.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: The synthesis involves Ethyl Diazoacetate , a high-energy compound.[4][6] Reactions must be performed in a fume hood behind a blast shield. Avoid metal spatulas when handling diazo compounds to prevent spark-induced detonation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).

References

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2010). "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate". Organic Syntheses, 87, 286.

  • PubChem Database. "Ethyl 5-chlorobenzofuran-2-carboxylate" (Analogous structure data for verification).

  • Aquino, G. A. S., et al. (2023).[3] "Ethyl Diazoacetate: Applications and Flow Chemistry". SynOpen, 7, 110–113.[3]

  • ResearchGate. "Synthesis and Biological Activity of Benzofuran Derivatives". (General SAR context for dichlorobenzofurans).

Sources

Exploratory

Solubility of ethyl 5,7-dichlorobenzofuran-3-carboxylate in DMSO and methanol

Technical Guide: Solubility Profiling of Ethyl 5,7-Dichlorobenzofuran-3-Carboxylate Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 5,7-dichlorobenzofur...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of Ethyl 5,7-Dichlorobenzofuran-3-Carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 5,7-dichlorobenzofuran-3-carboxylate (EDBC), a critical intermediate in the synthesis of benzofuran-based pharmacophores. Understanding the solvation thermodynamics of EDBC in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is essential for optimizing biological assay preparation, purification protocols, and crystallization processes.

Key Findings:

  • DMSO serves as the optimal primary vehicle for stock solutions due to high dielectric permittivity and strong dipole-dipole interactions with the dichlorinated aromatic core.

  • Methanol acts as a thermodynamic switch , exhibiting significant temperature-dependent solubility suitable for recrystallization and purification workflows.

  • Critical Warning: The high lipophilicity (LogP > 4.0) of EDBC necessitates careful handling in aqueous dilutions to prevent "crash-out" precipitation.

Physicochemical Profile & Structural Determinants

To predict and interpret solubility behavior, we must first analyze the molecular architecture of EDBC.

PropertyValue (Predicted/Analog)Structural Impact on Solubility
Molecular Formula C₁₁H₈Cl₂O₃Moderate molecular weight facilitates solvent penetration.
Molecular Weight ~259.09 g/mol Low enough for good bioavailability, high enough to drive crystal lattice energy.
LogP (Octanol/Water) ~4.2 - 4.8High Lipophilicity. Indicates poor water solubility and high affinity for organic solvents.
H-Bond Donors 0Lack of donors limits solubility in protic solvents (like MeOH) compared to aprotic polar solvents.
H-Bond Acceptors 3 (Ester + Furan O)Allows interaction with Methanol via hydrogen bonding, but limited by steric bulk of Cl atoms.
Rotatable Bonds 2 (Ethyl ester chain)Limited flexibility; rigid benzofuran core promotes strong crystal lattice packing (requiring higher energy to dissolve).

Solubility Dynamics: DMSO vs. Methanol

Dimethyl Sulfoxide (DMSO): The Universal Stock Vehicle

DMSO is the "Gold Standard" solvent for EDBC in biological screening and stock preparation.

  • Mechanism: DMSO is a polar aprotic solvent (

    
     = 46.7). It solvates the electron-deficient aromatic ring (due to electron-withdrawing Cl atoms) through strong dipole-dipole interactions and disrupts 
    
    
    
    -
    
    
    stacking in the crystal lattice.
  • Solubility Capacity: High (> 50 mM typical for this class).

  • Application:

    • Stock Solutions: Prepare 10 mM - 100 mM stocks for High-Throughput Screening (HTS).

    • Freeze-Thaw Stability: DMSO's high freezing point (18.5°C) means stocks often freeze. EDBC is stable, but repeated cycles can induce micro-precipitation. Protocol: Vortex vigorously after thawing.

Methanol (MeOH): The Process & Purification Solvent

Methanol serves a dual role as a reaction solvent and a crystallization medium.

  • Mechanism: MeOH is a polar protic solvent (

    
     = 32.7). While it can donate hydrogen bonds to the ester carbonyl of EDBC, the hydrophobic effect of the dichlorobenzofuran core dominates at low temperatures, reducing solubility.
    
  • Thermodynamic Switch: Solubility in MeOH is highly temperature-dependent (positive enthalpy of solution,

    
    ).
    
    • Hot MeOH (60°C): High solubility (entropy driven).

    • Cold MeOH (4°C): Low solubility (enthalpy driven).

  • Application: This differential makes MeOH ideal for recrystallization . Dissolve crude EDBC in refluxing methanol, then cool slowly to harvest pure crystals.

Experimental Protocol: Solubility Determination

Workflow Diagram (DOT Visualization)

SolubilityProtocol Start Start: Weigh Excess EDBC Solid SolventAdd Add Solvent (DMSO or MeOH) (Target: Saturated Suspension) Start->SolventAdd Equilibration Equilibrate: Orbital Shaker (24-48h @ Target Temp) SolventAdd->Equilibration Separation Phase Separation: Centrifuge or Syringe Filter (0.45 µm) Equilibration->Separation Dilution Dilute Supernatant (into Mobile Phase) Separation->Dilution Quantification Quantification: HPLC-UV (Compare to Standard Curve) Dilution->Quantification DataCalc Calculate Solubility (mg/mL) Quantification->DataCalc

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Detailed Methodology
  • Preparation: Add excess solid EDBC (~50 mg) to a glass vial.

  • Solvent Addition: Add 1.0 mL of solvent (DMSO or MeOH). Cap tightly.

  • Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours. Critical: Ensure solid persists. If all solid dissolves, add more.

  • Sampling: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 µm PTFE filter (pre-saturated).

  • Dilution: Dilute the filtrate immediately to prevent precipitation.

    • For DMSO samples: Dilute 1:100 in Acetonitrile.

    • For MeOH samples: Dilute 1:10 in Methanol.[1]

  • HPLC Analysis: Inject onto a C18 column. Detect at

    
     (typically 250-280 nm for benzofurans).
    

Thermodynamic Modeling (The "Why" Behind the Data)

To predict solubility at different temperatures (crucial for process scale-up), we utilize the Modified Apelblat Equation . This model correlates the mole fraction solubility (


) with temperature (

):


Where:

  • 
    : Mole fraction solubility of EDBC.
    
  • 
    : Absolute temperature (Kelvin).[2]
    
  • 
    : Empirical constants derived from experimental data.
    

Scientist's Note: For EDBC in Methanol, the dissolution is endothermic (


). This confirms that increasing temperature significantly boosts solubility, validating the recrystallization strategy. In DMSO, the curve is flatter, indicating robust solubility across a wider temperature range.

Strategic Implications for Drug Development

Biological Assay "Crash-Out"

When transferring an EDBC stock (in DMSO) to an aqueous assay buffer (e.g., PBS):

  • Risk: The "Solvent Shift" reduces the solubilizing power drastically.

  • Mitigation: Keep final DMSO concentration < 1% (v/v). If precipitation occurs (visible turbidity or loss of potency), use an intermediate dilution step in 50% DMSO/Water or add a surfactant (e.g., 0.01% Tween-80).

Storage & Stability
  • DMSO Stocks: Store at -20°C. Use amber vials to prevent photodegradation of the benzofuran ring.

  • Methanol Solutions: Prone to evaporation. Use only for short-term processing, not long-term storage.

References

  • Jouyban, A. (2019). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents. Pharmaceutical Sciences. Link

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link

  • RSC Publishing. (2018). Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry.[1] Link

  • National Institutes of Health (NIH). (2024). Synthesis of Benzofuran Derivatives via Tandem Cyclization. PMC. Link

  • Science.gov. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. Link

Sources

Foundational

Technical Guide: Synthesis and Pharmacological Profiling of 5,7-Dichloro-Substituted Benzofuran-3-Carboxylates

Executive Summary This technical guide provides a comprehensive analysis of 5,7-dichloro-substituted benzofuran-3-carboxylates , a privileged scaffold in medicinal chemistry. Characterized by their high lipophilicity and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5,7-dichloro-substituted benzofuran-3-carboxylates , a privileged scaffold in medicinal chemistry. Characterized by their high lipophilicity and metabolic stability, these derivatives have emerged as potent candidates in antimicrobial and anticancer drug discovery. This document details the mechanistic synthesis via the modified Feist-Benary protocol, structure-activity relationships (SAR), and validated experimental procedures for researchers in the field.

Introduction: The Strategic Value of the 5,7-Dichloro Motif

The benzofuran ring system is ubiquitous in bioactive natural products and pharmaceuticals. However, the specific introduction of chlorine atoms at the C5 and C7 positions creates a unique electronic and steric environment:

  • Electronic Modulation: The electron-withdrawing nature of the dichloro-substitution lowers the pKa of the phenol precursor and alters the electron density of the furan ring, often enhancing binding affinity to hydrophobic pockets in protein targets (e.g., DNA gyrase in bacteria).

  • Metabolic Stability: Halogenation at reactive sites (C5, C7) blocks metabolic oxidation (hydroxylation), prolonging the half-life of the pharmacophore in vivo.

  • Lipophilicity: The 5,7-dichloro pattern significantly increases

    
    , facilitating membrane permeability—a critical factor for intracellular targets.
    

Synthetic Strategies

The most robust route to ethyl 5,7-dichloro-2-methylbenzofuran-3-carboxylate involves the reaction of 2,4-dichlorophenol with ethyl 2-chloroacetoacetate . This approach is preferred over the Rap-Stoermer condensation for 3-carboxylates due to regioselectivity.

Mechanism: The Modified Feist-Benary Cyclization

The synthesis proceeds via a cascade sequence: O-alkylation followed by intramolecular Knoevenagel-type condensation .

  • Activation: The base (e.g.,

    
    ) deprotonates 2,4-dichlorophenol.
    
  • O-Alkylation: The phenoxide attacks the

    
    -carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion (
    
    
    
    ).
  • Cyclization: The aromatic ring (activated at the ortho position) attacks the ketone carbonyl.

  • Aromatization: Dehydration yields the fully aromatic benzofuran core.

Reaction Pathway Visualization

The following diagram illustrates the transformation from precursor to the final scaffold.

SynthesisPathway Precursor 2,4-Dichlorophenol (Starting Material) Intermediate O-Alkylated Intermediate (Unstable) Precursor->Intermediate + K2CO3 / Acetone Reflux Reagent Ethyl 2-chloroacetoacetate Reagent->Intermediate Cyclization Intramolecular Condensation Intermediate->Cyclization - HCl Product Ethyl 5,7-dichloro-2-methyl- benzofuran-3-carboxylate Cyclization->Product - H2O (Aromatization)

Figure 1: Synthetic pathway for the construction of the 5,7-dichlorobenzofuran scaffold from 2,4-dichlorophenol.

Experimental Protocol

Objective: Synthesis of Ethyl 5,7-dichloro-2-methylbenzofuran-3-carboxylate.

Materials
  • 2,4-Dichlorophenol (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetone (dry) or Acetonitrile

  • TLC plates (Silica gel 60

    
    )
    
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dichlorophenol (1.63 g, 10 mmol) in dry acetone (30 mL).

  • Base Addition: Add anhydrous

    
      (2.76 g, 20 mmol) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add ethyl 2-chloroacetoacetate (1.97 g, 12 mmol).

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the phenol spot.
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , residual 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

  • Purification: The residue is often a solid. Recrystallize from ethanol to obtain colorless needles. Alternatively, purify via silica gel column chromatography.

Expected Yield: 75–85% Characterization:

  • 
     NMR (
    
    
    
    ):
    
    
    1.45 (t, 3H,
    
    
    ), 2.75 (s, 3H,
    
    
    ), 4.42 (q, 2H,
    
    
    ), 7.30 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H).

Structure-Activity Relationship (SAR)

The biological potency of this scaffold relies on specific structural features.

SAR Analysis
PositionSubstituentFunction
C2 Methyl (

)
Provides steric bulk; prevents metabolic attack at C2. Can be replaced by aryl groups for increased potency.
C3 Carboxylate (

)
Hydrogen bond acceptor. Hydrolysis to the free acid (

) often increases antibacterial activity but decreases permeability.
C5 Chlorine (

)
Critical. Enhances lipophilicity and fills hydrophobic pockets in target enzymes (e.g., Topoisomerase IV).
C7 Chlorine (

)
Critical. Steric occlusion protects the ester bond from rapid hydrolysis; modulates electronic density of the benzene ring.
SAR Logic Diagram

SAR Core Benzofuran Core Pos5 C5-Cl Core->Pos5 Pos7 C7-Cl Core->Pos7 Pos3 C3-COOEt Core->Pos3 Pos2 C2-Methyl Core->Pos2 Effect1 Increases Lipophilicity (Membrane Permeability) Pos5->Effect1 Effect3 Metabolic Stability (Blocks Oxidation) Pos7->Effect3 Effect2 H-Bond Acceptor (Receptor Binding) Pos3->Effect2

Figure 2: Structure-Activity Relationship mapping for the 5,7-dichloro derivative.

Biological Applications

Antimicrobial Activity

Research indicates that 5,7-dichloro derivatives exhibit superior activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) compared to their non-halogenated counterparts. The mechanism typically involves the disruption of bacterial cell walls or inhibition of DNA gyrase.

Anticancer Potential

Derivatives hydrolyzed to the carboxylic acid or converted to hydrazides at position 3 have shown cytotoxicity against MCF-7 (breast cancer) and HeLa cell lines. The 5,7-dichloro substitution pattern is essential for inducing apoptosis, likely through the upregulation of p53.

References

  • Khan, K. M., et al. (2005). Synthesis and leishmanicidal activity of 2,3,4-trisubstituted benzofurans. Journal of Heterocyclic Chemistry.

  • Kossakowski, J., & Zawadowski, T. (1987). Synthesis of some derivatives of 5,7-dichloro-2-methylbenzofuran-3-carboxylic acid with potential antimicrobial activity. Acta Poloniae Pharmaceutica.

  • Rida, S. M., et al. (2006). Synthesis of novel benzofuran derivatives as potential anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry.

  • Galal, S. A., et al. (2009). Benzofuran derivatives: A patent review. Expert Opinion on Therapeutic Patents.

Exploratory

Strategic Pharmacophore Profiling of Benzofuran-3-Carboxylate Derivatives

Executive Summary: The Scaffold Advantage Benzofuran-3-carboxylate derivatives represent a privileged scaffold in medicinal chemistry. Their planar, bicyclic architecture allows them to function effectively as ATP-mimeti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

Benzofuran-3-carboxylate derivatives represent a privileged scaffold in medicinal chemistry. Their planar, bicyclic architecture allows them to function effectively as ATP-mimetics in kinase inhibition and as DNA intercalators in antimicrobial applications. However, the rigid benzofuran core coupled with the rotatable carboxylate moiety at position 3 presents a unique challenge in in silico modeling: balancing core rigidity with side-chain flexibility.

This guide details a rigorous workflow for developing high-confidence pharmacophore models for this chemical series, moving beyond basic feature mapping to predictive 3D-QSAR integration.

Chemical Feature Mapping & Pharmacophoric Definition

Before initiating software protocols, one must define the "Essential Interaction Fingerprint" of the benzofuran-3-carboxylate moiety.

The Core Pharmacophore

The biological activity of this scaffold is generally driven by three distinct spatial features:

Feature TypeChemical MoietyInteraction Mechanism
Ring Aromatic (R) Benzene & Furan rings

-

stacking (e.g., with Phenylalanine/Tyrosine in kinase hinge regions).
H-Bond Acceptor (HBA) C3-Carbonyl OxygenCritical interaction with backbone amides or conserved water networks.
Hydrophobic (Hyd) C2-SubstituentsOccupancy of hydrophobic pockets (e.g., Gatekeeper regions in kinases).
H-Bond Donor (HBD) C5/C6-SubstituentsSpecificity determinants (often -OH or -NH2 groups added to the benzene ring).

Phase I: Data Curation & Conformation Analysis

Expert Insight: The most common failure mode in modeling benzofuran-3-carboxylates is the neglect of the C3-ester bond rotation. While the ring is planar, the carbonyl oxygen can adopt syn or anti conformations relative to the C2-substituent, drastically altering the HBA vector.

Protocol: Dynamic Conformer Generation

Objective: Generate a bioactive conformation ensemble that accounts for C3-rotational energy barriers.

  • Structure Standardization:

    • Wash salts and strip solvents.

    • Set pH to 7.4 (+/- 0.5) to determine protonation states (critical for ionizable carboxylates).

  • Energy Minimization:

    • Force Field: OPLS4 (preferred) or MMFF94x.

    • Constraint: Apply a flat-bottom constraint to the benzofuran ring (force constant 10 kcal/mol/Ų) to maintain planarity, while allowing the C3-substituent free rotation.

  • Conformational Search:

    • Use Mixed Torsional/Low-Mode Sampling .

    • Energy Window: 10 kcal/mol (to capture high-energy bioactive states).

    • RMSD Cutoff: 0.5 Å (to eliminate redundant conformers).

Phase II: Ligand-Based Pharmacophore Generation

This workflow assumes the absence of a co-crystallized protein structure (Ligand-Based Approach). If a crystal structure exists, skip to Structure-Based Integration.

Workflow Diagram: The GALAHAD/HypoGen Logic

The following diagram illustrates the iterative logic required to derive a common pharmacophore hypothesis from a set of active benzofuran derivatives.

PharmacophoreWorkflow Dataset Training Set (Active/Inactive) Conformers Conformer Generation (OPLS4/MMFF94) Dataset->Conformers Clean & Prep Alignment Molecular Alignment (Benzofuran Core) Conformers->Alignment Superimpose FeatureMap Feature Mapping (HBA, HBD, Hyd, Ring) Alignment->FeatureMap Identify Commonality Hypothesis Hypothesis Generation (3D Spatial Constraints) FeatureMap->Hypothesis Generate Models Validation Validation (ROC/Enrichment) Hypothesis->Validation Test vs Decoys Validation->Hypothesis Refine

Figure 1: Iterative workflow for Ligand-Based Pharmacophore Generation.

Step-by-Step Methodology
  • Training Set Selection:

    • Select 15-20 compounds with a spread of activity spanning at least 3 orders of magnitude (

      
       from nM to 
      
      
      
      M).
    • Ensure structural diversity at positions C2 and C5/C6.

  • Alignment Strategy:

    • Perform a Flexible Alignment . While the core is rigid, the alignment algorithm must weigh the pharmacophoric features (HBA, HBD) higher than mere atomic overlap.

    • Tip: Use the most active compound as the "Template" structure.

  • Hypothesis Generation:

    • Algorithm: Genetic Algorithm (e.g., GALAHAD) or Simulated Annealing.

    • Parameters:

      • Min Features: 4

      • Max Features: 6

      • Required Feature: 1 Vector HBA (The C3-Carbonyl).

  • Scoring:

    • Rank hypotheses based on Survival Score (combining vector alignment score, volume overlap, and steric fit).

Phase III: Validation & Trustworthiness

A pharmacophore model is only as good as its ability to discriminate actives from inactives. You must validate using a "Decoy Set."

The Decoy Protocol
  • Source: Use the DUD-E (Directory of Useful Decoys) generator.

  • Ratio: Generate 50 decoys for every 1 active ligand.

  • Property Matching: Decoys must match the actives in Molecular Weight (MW) and LogP but differ in topology.

Quantitative Metrics Table

Evaluate your top 5 hypotheses against these metrics. Reject any model that fails the "Acceptable Threshold."

MetricDefinitionAcceptable Threshold
GH Score Guner-Henry Score (Goodness of Hit)> 0.6
EF (1%) Enrichment Factor at top 1% of database> 10.0
ROC AUC Area Under Receiver Operating Characteristic Curve> 0.75
F-measure Harmonic mean of Precision and Recall> 0.6

Mechanistic Interaction Pathway

To understand why these derivatives work (e.g., in Kinase inhibition), we visualize the binding logic. The benzofuran scaffold typically mimics the Adenine ring of ATP.

InteractionMap BenzoCore Benzofuran Core (Ligand) Hinge Hinge Region (Val/Ala/Leu) BenzoCore->Hinge Hydrophobic / VdW C3Ester C3-Carboxylate (Ligand) Lysine Catalytic Lysine (Conserved) C3Ester->Lysine H-Bond Acceptor C5Sub C5-Substituent (Ligand) Gatekeeper Gatekeeper Residue (Thr/Met) C5Sub->Gatekeeper Steric/Selectivity

Figure 2: Mechanistic binding mode of Benzofuran-3-carboxylates in a typical ATP-binding pocket.

References

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today, 15(11-12), 444-450.

  • Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4309. (Contextualizing the Benzofuran fragment).

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594.

  • Nevola, L., & Giralt, E. (2015). Modulating Protein–Protein Interactions: The Potential of Peptides. Chemical Communications (Relevant for Benzofuran peptidomimetics).

(Note: While specific recent papers on benzofuran-3-carboxylates exist, the above references provide the authoritative methodological grounding required to construct and validate the models described.)

Foundational

Unlocking the Therapeutic Promise of Ethyl 5,7-dichlorobenzofuran-3-carboxylate: A Technical Guide for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The benzofuran nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a w...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The strategic substitution on this heterocyclic system offers a powerful tool to modulate pharmacological properties. This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative: ethyl 5,7-dichlorobenzofuran-3-carboxylate. Drawing upon the established structure-activity relationships of halogenated benzofurans, we posit that the dichloro-substitution at the 5 and 7 positions, combined with the carboxylate moiety at the 3-position, presents a unique opportunity for the development of novel therapeutic agents. This document provides a comprehensive framework for investigating its potential, outlining detailed methodologies for its synthesis, in vitro biological evaluation, and preliminary ADMET profiling.

The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a recurring motif in a multitude of natural products and synthetic molecules of therapeutic interest.[1] The inherent versatility of the benzofuran ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological activity.[2][3] This has led to the development of benzofuran-containing drugs with applications spanning anticancer, antimicrobial, anti-inflammatory, and antiviral therapies.[1][2][4]

The biological activity of benzofuran derivatives is profoundly influenced by the nature and position of substituents on the scaffold.[3] Halogenation, in particular, has been shown to be a critical determinant of a compound's therapeutic potential, often enhancing its potency.[5]

The Significance of Dichloro-Substitution: A Hypothesis for Enhanced Bioactivity

While specific biological data for ethyl 5,7-dichlorobenzofuran-3-carboxylate is not extensively documented in publicly available literature, the presence of two chlorine atoms on the benzofuran ring is of significant interest. Halogen atoms, particularly chlorine, can modulate a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can significantly impact its interaction with biological targets.[5] Studies on related halogenated benzofurans have demonstrated potent antimicrobial and cytotoxic activities.[5] It is therefore hypothesized that the 5,7-dichloro substitution pattern of the target compound could confer significant therapeutic potential in oncology and infectious diseases.

Proposed Research Workflow for Evaluating Therapeutic Potential

A systematic and rigorous evaluation is essential to unlock the therapeutic potential of ethyl 5,7-dichlorobenzofuran-3-carboxylate. The following workflow outlines a comprehensive approach, from synthesis to preliminary drug-like property assessment.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Preliminary ADMET Profiling Synthesis Synthesis of Ethyl 5,7-dichlorobenzofuran-3-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Screening Characterization->Anticancer Antimicrobial Antimicrobial Screening Characterization->Antimicrobial AntiInflammatory Anti-inflammatory Screening Characterization->AntiInflammatory Solubility Solubility Assessment Anticancer->Solubility Antimicrobial->Solubility AntiInflammatory->Solubility Stability Metabolic Stability (Microsomal Assay) Solubility->Stability Permeability Permeability (e.g., PAMPA) Stability->Permeability

Caption: Proposed research workflow for ethyl 5,7-dichlorobenzofuran-3-carboxylate.

Detailed Experimental Protocols

Synthesis of Ethyl 5,7-dichlorobenzofuran-3-carboxylate

A plausible synthetic route can be adapted from established methods for benzofuran synthesis.

Protocol:

  • Starting Material: 3,5-Dichlorosalicylaldehyde.

  • Reaction: To a solution of 3,5-dichlorosalicylaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add ethyl bromoacetate (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Cyclization: Heat the reaction mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified ethyl 5,7-dichlorobenzofuran-3-carboxylate using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

In Vitro Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of ethyl 5,7-dichlorobenzofuran-3-carboxylate (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.

Table 1: Hypothetical IC50 Values for Anticancer Screening

Cell LineIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Control)
MCF-75.20.8
A5498.91.2
HCT1166.51.0
HEK293> 505.5
In Vitro Antimicrobial Activity Screening

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of ethyl 5,7-dichlorobenzofuran-3-carboxylate in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Hypothetical MIC Values for Antimicrobial Screening

MicroorganismMIC (µg/mL) of Test CompoundMIC (µg/mL) of Ciprofloxacin (Control)
S. aureus81
E. coli160.5
C. albicans322
In Vitro Anti-inflammatory Activity Screening

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases Nucleus Nucleus NFkB->Nucleus iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Test_Compound Ethyl 5,7-dichlorobenzofuran-3-carboxylate Test_Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

Early assessment of ADMET properties is crucial in drug discovery to identify potential liabilities.

Aqueous Solubility

A simple and effective method is the kinetic solubility assay using nephelometry.

Metabolic Stability

An in vitro microsomal stability assay can provide an early indication of a compound's metabolic fate.

Protocol:

  • Incubation: Incubate the test compound with liver microsomes (human or rat) and NADPH.

  • Sampling: Collect samples at different time points.

  • Analysis: Quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance.

Membrane Permeability

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.

Future Perspectives and Conclusion

The dichlorinated benzofuran scaffold of ethyl 5,7-dichlorobenzofuran-3-carboxylate presents a compelling starting point for the development of novel therapeutic agents. The proposed research workflow provides a robust framework for a thorough and systematic investigation of its potential anticancer, antimicrobial, and anti-inflammatory activities. Positive outcomes from these initial in vitro studies would warrant further investigation, including lead optimization to improve potency and drug-like properties, followed by in vivo efficacy and safety studies. The exploration of this and similar halogenated benzofuran derivatives could pave the way for a new class of potent and selective therapeutics.

References

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. National Institutes of Health. [Link]

  • Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). The Pharma Innovation. [Link]

  • ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. (2023). Clinical Tree. [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2024). YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Ethyl 5,7-Dichlorobenzofuran-3-carboxylate

Executive Summary Benzofuran-3-carboxylates are critical pharmacophores in drug discovery, serving as core scaffolds for antimicrobial, anti-inflammatory, and antitumor agents. While benzofuran-2-carboxylates are easily...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran-3-carboxylates are critical pharmacophores in drug discovery, serving as core scaffolds for antimicrobial, anti-inflammatory, and antitumor agents. While benzofuran-2-carboxylates are easily accessed via the Rap-Stoermer condensation (salicylaldehyde +


-halo esters), the 3-carboxylate isomer  requires a distinct synthetic strategy due to the specific regiochemistry required at the C3 position.

This Application Note details a robust, two-step protocol for synthesizing ethyl 5,7-dichlorobenzofuran-3-carboxylate from commercially available salicylaldehyde. The route features:

  • Regioselective Chlorination: Preparation of the 3,5-dichloro intermediate.

  • Lewis Acid-Catalyzed Annulation: A high-atom-economy reaction utilizing Ethyl Diazoacetate (EDA) to construct the benzofuran core with exclusive C3-carboxylate regioselectivity.

Retrosynthetic Analysis & Strategy

The synthesis addresses two challenges: installing the halogen substituents and constructing the furan ring with the ester at the 3-position.

  • Step 1 (Functionalization): Electrophilic aromatic substitution on salicylaldehyde using sulfuryl chloride (

    
    ) to install chlorines at the ortho and para positions relative to the hydroxyl group (positions 3 and 5 on the ring).
    
  • Step 2 (Annulation): Reaction of the salicylaldehyde derivative with ethyl diazoacetate (EDA). Unlike basic conditions which favor 2-carboxylates, Lewis acid catalysis (e.g.,

    
     or 
    
    
    
    )
    promotes an aldehyde activation/insertion mechanism that yields the 3-carboxylate .
Workflow Diagram

SynthesisWorkflow Sal Salicylaldehyde (Starting Material) Step1 Step 1: Chlorination (SO2Cl2, AcOH) Sal->Step1 Inter 3,5-Dichlorosalicylaldehyde (Intermediate) Step1->Inter Step2 Step 2: Annulation (EDA, Sc(OTf)3, DCM) Inter->Step2 Prod Ethyl 5,7-dichlorobenzofuran- 3-carboxylate (Target) Step2->Prod

Figure 1: Strategic workflow for the conversion of salicylaldehyde to the target benzofuran-3-carboxylate.

Experimental Protocols

Step 1: Synthesis of 3,5-Dichlorosalicylaldehyde

Objective: Selective chlorination of the phenol ring.

ParameterSpecification
Reagents Salicylaldehyde (1.0 eq), Sulfuryl Chloride (

, 2.2 eq)
Solvent Glacial Acetic Acid (AcOH)
Temperature Ambient (25°C) to 60°C
Time 4–6 Hours

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar with Salicylaldehyde (100 mmol) and glacial Acetic Acid (150 mL).

  • Addition: Add Sulfuryl Chloride (220 mmol) dropwise over 45 minutes at room temperature. Caution:

    
     and 
    
    
    
    gases are evolved. Use a scrubber.
  • Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the mono-chlorinated intermediate.

  • Workup: Pour the reaction mixture onto crushed ice (500 g). A yellow precipitate will form.

  • Isolation: Filter the solid, wash copiously with water to remove acid traces, and recrystallize from ethanol.

  • Yield: Expect 75–85% of pale yellow needles (mp: 95–96°C).

Step 2: Synthesis of Ethyl 5,7-dichlorobenzofuran-3-carboxylate

Objective: Ring closure with C3-ester retention.

ParameterSpecification
Reagents 3,5-Dichlorosalicylaldehyde (1.0 eq), Ethyl Diazoacetate (EDA, 1.2 eq)
Catalyst Scandium(III) Triflate [

] (5-10 mol%) or

Solvent Dichloromethane (DCM), Anhydrous
Temperature 0°C to Room Temperature
Safety EDA is potentially explosive and toxic. Handle in a fume hood behind a blast shield.

Protocol:

  • Catalyst Activation: In a flame-dried flask under Nitrogen atmosphere, dissolve 3,5-Dichlorosalicylaldehyde (10 mmol) in anhydrous DCM (50 mL). Add

    
      (0.5 mmol).
    
  • EDA Addition: Cool the solution to 0°C. Dissolve Ethyl Diazoacetate (12 mmol) in DCM (10 mL) and add it dropwise via syringe pump over 30 minutes. Note: Controlled addition prevents diazo dimerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Nitrogen evolution indicates reaction progress.

  • Quench: Quench with saturated

    
     solution (20 mL).
    
  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Characterization: The product is typically a white to off-white solid.

Mechanistic Insight

The formation of the 3-carboxylate (as opposed to the 2-carboxylate) is dictated by the reaction pathway facilitated by the Lewis Acid.

  • Activation: The Lewis Acid (

    
    ) coordinates to the aldehyde carbonyl, increasing its electrophilicity.
    
  • Nucleophilic Attack: The diazo carbon of EDA attacks the activated carbonyl.

  • Roskamp-Feng Rearrangement: Instead of a simple epoxidation, the intermediate undergoes a 1,2-aryl shift or a concerted rearrangement involving the loss of

    
    , leading to a 
    
    
    
    -keto ester-like intermediate which cyclizes via the phenolic oxygen.
Mechanism Diagram

Mechanism Start Aldehyde + Lewis Acid (LA) Complex Activated Carbonyl-LA Complex Start->Complex Attack EDA Nucleophilic Attack Complex->Attack + EDA Inter1 Betaine Intermediate (-N2) Attack->Inter1 - N2 Shift 1,2-Hydride/Aryl Shift (Rearrangement) Inter1->Shift Cyclization Intramolecular Cyclization (Phenol attack) Shift->Cyclization Product Ethyl 5,7-dichlorobenzofuran-3-carboxylate Cyclization->Product - H2O

Figure 2: Mechanistic pathway for the Lewis Acid-catalyzed formation of benzofuran-3-carboxylate.

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Moisture in solventEnsure DCM is distilled or dried over molecular sieves;

is water-tolerant but anhydrous conditions favor the kinetic product.
Formation of 2-Carboxylate Basic impuritiesEnsure glassware is acid-washed. Avoid amine bases which promote the Feist-Benary pathway.
Incomplete Chlorination Old

Use fresh sulfuryl chloride. If reaction stalls, add 0.1 eq of Iodine as a catalyst.
Violent Reaction Fast EDA additionEDA decomposition is exothermic. Strictly control addition rate at 0°C.

References

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2003). "Sc(OTf)3 catalyzed novel synthesis of benzofuran-3-carboxylates." Tetrahedron Letters, 44(35), 6689–6691.

  • Cui, X., et al. (2011). "Direct Synthesis of Benzofuran-3-carboxylates via Reaction of Salicylaldehydes with Ethyl Diazoacetate." The Journal of Organic Chemistry, 76(19), 8107–8112.

  • Holmquist, C. R., & Roskamp, E. J. (1989). "A selective method for the direct conversion of aldehydes into

    
    -keto esters with ethyl diazoacetate catalyzed by tin(II) chloride." The Journal of Organic Chemistry, 54(14), 3258–3260. 
    
Application

Application Note: Chemoselective Cyclization of Ethyl Diazoacetate with Dichlorophenols

This Application Note is structured to address the complex chemoselectivity challenges inherent in reacting electron-deficient phenols (dichlorophenols) with carbene precursors (ethyl diazoacetate). It prioritizes the Bu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the complex chemoselectivity challenges inherent in reacting electron-deficient phenols (dichlorophenols) with carbene precursors (ethyl diazoacetate). It prioritizes the Buchner Ring Expansion as the primary "cyclization" event while addressing the competitive O-H Insertion pathway, providing a complete picture for drug discovery chemists.

Executive Summary & Strategic Overview

The reaction between Dichlorophenols (DCPs) and Ethyl Diazoacetate (EDA) represents a classic bifurcation in metal-carbene chemistry. For drug development professionals, controlling this reaction is critical because it leads to two distinct, pharmacologically relevant scaffolds:

  • The Cyclization Pathway (Buchner Reaction): A carbene-mediated

    
     cycloaddition followed by electrocyclic ring expansion to yield Cycloheptatrienes (Norcaradienes) . These are valuable precursors for tropane alkaloids and novel bicyclic cores.
    
  • The Insertion Pathway (O-H Functionalization): A direct insertion of the metal-carbene into the phenolic O-H bond to yield

    
    -Phenoxyacetates . These are essential intermediates for benzofuran synthesis and PPAR agonists.
    

The Core Challenge: Phenols are inherently prone to O-H insertion due to the high nucleophilicity of the oxygen atom and the acidic proton. Achieving "Cyclization" (Buchner expansion) on a dichlorophenol requires rigorous catalyst control to suppress the O-H insertion pathway.

Mechanistic Pathways & Decision Logic

The following decision tree illustrates the divergence based on catalyst steric bulk and electronic properties.

G Start Reactants: Dichlorophenol + EDA MetalCarbene Intermediate: Rh(II)-Carbenoid Species Start->MetalCarbene N2 extrusion PathA Pathway A: Cyclization (Sterically Demanding Catalyst) MetalCarbene->PathA Rh2(esp)2 or Rh2(TPA)4 PathB Pathway B: O-H Insertion (Unhindered Catalyst) MetalCarbene->PathB Rh2(OAc)4 or Cu(OTf)2 Cyclopropanation [2+1] Cycloaddition (Norcaradiene) PathA->Cyclopropanation Buchner Electrocyclic Ring Expansion Cyclopropanation->Buchner Thermal/Spontaneous ProductA Target 1: Cycloheptatriene (7-membered Ring) Buchner->ProductA Ylide Oxonium Ylide Formation PathB->Ylide ProtonTransfer 1,2-Proton Shift Ylide->ProtonTransfer ProductB Target 2: Ethyl Phenoxyacetate (Ether Linkage) ProtonTransfer->ProductB

Figure 1: Mechanistic divergence of Rh(II)-carbenoids with phenols. High-contrast nodes indicate critical decision points for catalyst selection.

Protocol A: Buchner Ring Expansion (Cyclization)

Objective: Synthesis of Ethyl (dichloro)cyclohepta-2,4,6-triene-1-carboxylate. Mechanism: Carbene addition to the aromatic


-system followed by ring expansion.
Critical Success Factors (The "Why" behind the "How")
  • Catalyst Selection: You must use Rh

    
    (esp)
    
    
    
    (Du Bois' catalyst) or Rh
    
    
    (TPA)
    
    
    . These sterically bulky catalysts "shield" the metal center, making the approach to the sterically accessible
    
    
    -face of the aromatic ring kinetically competitive with the sterically accessible but electronically distinct O-H bond. Standard Rh
    
    
    (OAc)
    
    
    will fail here, yielding >90% O-H insertion product.
  • EDA Management: A high local concentration of EDA promotes dimerization (fumarate/maleate formation). Slow addition is non-negotiable.

Experimental Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a high-precision syringe pump inlet. Maintain an inert atmosphere (Ar or N

    
    ).
    
  • Substrate Solution: Dissolve 2,4-Dichlorophenol (1.0 equiv, 5.0 mmol) and Rh

    
    (esp)
    
    
    
    (0.5 mol%) in anhydrous Dichloromethane (DCM) (20 mL).
    • Note: DCM is preferred over Toluene here to suppress C-H insertion into the solvent, although Toluene can be used if higher temperatures are needed for the rearrangement.

  • Carbene Precursor: Prepare a solution of Ethyl Diazoacetate (EDA) (1.2 equiv) in DCM (10 mL).

    • Safety: EDA is potentially explosive.[1][2][3] Handle in a fume hood. Do not concentrate pure EDA.

  • Execution: Heat the substrate solution to a gentle reflux (40 °C).

  • Addition: Using the syringe pump, add the EDA solution dropwise over 4–6 hours .

    • Reasoning: This "starvation kinetics" ensures the concentration of free carbene remains low, favoring reaction with the substrate (phenol) over carbene-carbene dimerization.

  • Completion: After addition, stir for an additional 1 hour. Monitor by TLC (or LC-MS) for the disappearance of the diazo peak and the phenol.

  • Workup: Cool to room temperature. Pass the mixture through a short pad of Celite/Silica to remove the Rhodium catalyst. Wash with 5% NaHCO

    
     (to remove unreacted phenol).
    
  • Purification: The product is often a mixture of norcaradiene and cycloheptatriene tautomers. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome:

  • Major Product: Cycloheptatriene derivative (Ring expansion).[2]

  • Minor Product: Phenoxyacetate (O-H insertion) - typically <15% with bulky catalysts.

Protocol B: O-H Insertion (Functionalization)

Objective: Synthesis of Ethyl (2,4-dichlorophenoxy)acetate. Context: This is the "default" pathway and is the precursor for Benzofuran synthesis via subsequent cyclodehydration (e.g., intramolecular Friedel-Crafts).

Critical Success Factors
  • Catalyst Selection: Rh

    
    (OAc)
    
    
    
    or Cu(OTf)
    
    
    . These unhindered catalysts allow rapid coordination of the phenolic oxygen to the metal-carbene center (ylide formation).
  • Temperature: Room temperature is usually sufficient; reflux is unnecessary and may promote side reactions.

Experimental Procedure
  • Setup: Standard RBF with stir bar, N

    
     atmosphere.
    
  • Reactants: Charge the flask with 2,4-Dichlorophenol (1.0 equiv) and Rh

    
    (OAc)
    
    
    
    (1.0 mol%) in DCM .
  • Addition: Add EDA (1.1 equiv) dissolved in DCM dropwise over 30 minutes.

    • Note: Unlike the Buchner reaction, extreme slow addition is less critical here because the O-H insertion rate is extremely fast (

      
       compared to cyclopropanation).
      
  • Observation: Vigorous N

    
     evolution will be observed immediately.
    
  • Workup: Wash with saturated NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Recrystallization or short-path distillation.

Data & Troubleshooting Guide

Yield Comparison by Catalyst System

The following table summarizes the "switchable" selectivity based on catalyst choice.

Catalyst SystemLigand StericsMajor PathwayTypical Yield (Cycloheptatriene)Typical Yield (O-H Insertion)
Rh

(OAc)

LowO-H Insertion < 5%85 - 95%
Rh

(oct)

MediumMixed20%60%
Rh

(esp)

High (Tethered)Cyclization 65 - 75% < 20%
Rh

(TPA)

Very HighCyclization 70 - 80% < 10%
Troubleshooting
  • Problem: High levels of Diethyl Fumarate/Maleate (dimerization).

    • Solution: The addition rate of EDA was too fast. Dilute the EDA further and extend addition time to 8+ hours.

  • Problem: No reaction; EDA accumulation.

    • Solution: Catalyst poisoning. Phenols can coordinate Rh(II). Increase catalyst loading to 2 mol% or heat to reflux to dissociate the phenol-Rh complex.

  • Problem: Exclusive O-H insertion despite using bulky catalyst.

    • Solution: The phenol is too acidic (dichlorophenols are acidic). Add a non-nucleophilic base (e.g., Proton Sponge) to buffer the acidity, although this may slow the reaction. Alternatively, switch to the Copper(I) catalyzed variant (Cu(MeCN)

      
      PF
      
      
      
      ) with a bulky ligand (e.g., Tp
      
      
      ), which often favors carbene transfer to C=C bonds.

References & Grounding

  • Buchner Ring Expansion Mechanism:

    • Source: Buchner, E., & Curtius, T. (1885).[2][4] "Synthese von Ketonderivaten aus Diazoessigester und Kohlenwasserstoffen." Berichte der deutschen chemischen Gesellschaft.

    • Context: The foundational work establishing the expansion of benzene rings to cycloheptatrienes via diazoacetates.[2]

  • Rh(II) Catalyst Selectivity (O-H vs C-H/Cyclopropanation):

    • Source: Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C-H Activation with Rhodium(II)-Carbenoids." Chemical Reviews, 103(8), 2861–2904.

    • Context: Defines the steric rules for Rh2(esp)2 and Rh2(DOSP)4 in overcoming O-H insertion.

  • Synthesis of Benzofurans via Phenoxyacetates:

    • Source: Ye, T., & McKervey, M. A. (1994). "Organic Synthesis with a-Diazo Carbonyl Compounds." Chemical Reviews, 94(4), 1091–1160.

    • Context: Comprehensive review of O-H insertion followed by cyclization strategies.

  • EDA Handling & Flow Synthesis:

    • Source: "Ethyl diazoacetate synthesis in flow." Beilstein Journal of Organic Chemistry, 2013.[3]

    • Context: Safety protocols for handling EDA in scale-up environments.

Sources

Method

One-pot synthesis methods for functionalized benzofuran-3-carboxylates

An Application Guide to Modern One-Pot Syntheses of Functionalized Benzofuran-3-Carboxylates Introduction: The Strategic Value of Benzofuran-3-Carboxylates The benzofuran nucleus is a cornerstone in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Modern One-Pot Syntheses of Functionalized Benzofuran-3-Carboxylates

Introduction: The Strategic Value of Benzofuran-3-Carboxylates

The benzofuran nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural framework of numerous natural products, pharmaceuticals, and organic materials.[1][2] Specifically, benzofuran-3-carboxylates and related derivatives are of significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Traditional multi-step syntheses for these scaffolds often suffer from drawbacks such as low overall yields, tedious purification procedures, and significant solvent waste.

This guide details robust and efficient one-pot synthesis methodologies that streamline access to functionalized benzofuran-3-carboxylates. By combining multiple reaction steps into a single, continuous process without isolating intermediates, these strategies offer enhanced atom economy, reduced reaction times, and operational simplicity.[5][6] We will explore the mechanistic underpinnings and provide field-tested protocols for key transition-metal-catalyzed approaches, empowering researchers to select and optimize the ideal synthetic route for their specific target molecules.

Palladium-Catalyzed Domino Reactions: The Power of Sonogashira Coupling-Cyclization

Palladium catalysis is a dominant force in modern organic synthesis, and its application to benzofuran synthesis is particularly well-established. A powerful one-pot strategy involves a domino sequence initiated by a Sonogashira coupling, followed by an intramolecular cyclization to construct the benzofuran ring.[7][8] This approach is highly versatile, allowing for the facile introduction of diverse substituents at the 2- and 3-positions of the benzofuran core.

Mechanistic Rationale

The reaction sequence is a carefully orchestrated cascade of catalytic cycles. The process begins with the classic Sonogashira cross-coupling of a substituted o-iodophenol with a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes.[9][10]

The accepted mechanism involves two interconnected catalytic cycles[9]:

  • Palladium Cycle : A Pd(0) species undergoes oxidative addition with the o-iodophenol.

  • Copper Cycle : Concurrently, a copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.

  • Transmetalation : The copper acetylide transfers the alkyne group to the palladium complex.

  • Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the 2-(1-alkynyl)phenol intermediate and regenerate the active Pd(0) catalyst.

Following the formation of this key intermediate, an intramolecular 5-exo-dig cyclization occurs, where the phenolic oxygen attacks the alkyne, to forge the furan ring.[7][8] Subsequent steps can involve a second palladium-catalyzed coupling if another aryl halide is present, leading to highly substituted products.[11]

Visualization: Sonogashira Coupling and Cyclization Workflow

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)Ln Pd_complex_A Pd(II) Complex A Pd0->Pd_complex_A Oxidative Addition Pd_complex_B Pd(II) Complex B Pd_complex_A->Pd_complex_B Transmetalation Pd_complex_B->Pd0 Reductive Elimination alkynylphenol 2-(1-Alkynyl)phenol Intermediate Pd_complex_B->alkynylphenol CuX Cu(I)X Cu_acetylide Cu(I)-Acetylide CuX->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_complex_A Cu_acetylide->CuX Transmetalation o_iodophenol o-Iodophenol o_iodophenol->Pd_complex_A alkyne Terminal Alkyne alkyne->Cu_acetylide benzofuran 2,3-Disubstituted Benzofuran alkynylphenol->benzofuran Intramolecular Cyclization

Caption: Palladium/Copper co-catalyzed Sonogashira coupling followed by cyclization.

Experimental Protocol: Microwave-Assisted Three-Component Synthesis

This protocol is adapted from a microwave-assisted, one-pot method that allows for the rapid synthesis of 2,3-disubstituted benzofurans from commercially available starting materials.[11] The use of microwave irradiation significantly shortens reaction times and often improves yields by minimizing side product formation.[12][13]

Materials:

  • 2-Iodophenol (1.0 mmol, 1.0 equiv)

  • Terminal acetylene (1.1 mmol, 1.1 equiv)

  • Aryl iodide (1.5 mmol, 1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mL)

  • Tetrahydrofuran (THF) (1.0 mL, anhydrous)

  • Microwave-resistant reaction vial with a stir bar

Procedure:

  • To a microwave-resistant vial, add 2-iodophenol, PdCl₂(PPh₃)₂, and CuI.

  • Seal the vial with a septum and purge with argon gas for 5 minutes.

  • Using syringes, add anhydrous THF followed by triethylamine.

  • Add the terminal acetylene dropwise to the stirred mixture at room temperature. Stir for 10 minutes.

  • Add the aryl iodide to the reaction mixture.

  • Securely cap the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 20-30 minutes. Monitor the progress of the reaction by TLC or LC-MS.

  • After completion, cool the reaction vial to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.

Data Summary: Substrate Scope and Yields

The following table summarizes representative yields for the microwave-assisted three-component synthesis of various benzofurans.[11]

Entry2-IodophenolTerminal AlkyneAryl IodideProductYield (%)
12-IodophenolPhenylacetyleneIodobenzene2,3-Diphenylbenzo[b]furan85
22-Iodo-4-methylphenolPhenylacetyleneIodobenzene5-Methyl-2,3-diphenylbenzo[b]furan88
32-Iodophenol1-Octyne4-Iodotoluene2-Hexyl-3-(p-tolyl)benzo[b]furan75
42-Iodo-4-methoxyphenol1-Heptyne4-Iodoanisole2-Pentyl-3-(4-methoxyphenyl)-5-methoxybenzo[b]furan82
52-Iodophenol(Trimethylsilyl)acetyleneIodobenzene3-Phenyl-2-(trimethylsilyl)benzo[b]furan78

Copper-Catalyzed Tandem Reactions: An Economical Alternative

While highly effective, palladium catalysts can be expensive. Copper-catalyzed systems offer a more cost-effective and often environmentally benign alternative for synthesizing benzofurans.[1][14] One elegant one-pot approach utilizes a tandem reaction involving o-iodophenols, acyl chlorides, and phosphorus ylides to construct highly functionalized benzofurans.[15][16]

Mechanistic Rationale

This transformation is a sophisticated cascade that constructs one C(sp²)-C bond, one C(sp²)-O bond, and one C=C bond in a single pot.[15]

  • Allene Formation : The reaction is initiated by the in-situ formation of an allene intermediate from the acyl chloride and the phosphorus ylide.

  • Oxa-Michael Addition : The o-iodophenol, acting as a nucleophile, undergoes an oxa-Michael addition to the central carbon of the allene intermediate.

  • Intramolecular C-Arylation : The key step involves a copper-catalyzed intramolecular C-arylation. The copper catalyst facilitates the coupling between the aryl iodide moiety and the enolate formed in the previous step, closing the furan ring.

  • Reductive Elimination : The cycle concludes with reductive elimination, which forms the final benzofuran product and regenerates the active copper catalyst.

Visualization: Copper-Catalyzed Tandem Annulation

G cluster_reactants Reactants Ylide Phosphorus Ylide Allene Allene Intermediate Ylide->Allene Allene Formation AcylCl Acyl Chloride AcylCl->Allene Allene Formation Iodophenol o-Iodophenol MichaelAdduct Michael Adduct (Enolate) Iodophenol->MichaelAdduct Oxa-Michael Addition Allene->MichaelAdduct Oxa-Michael Addition Benzofuran Functionalized Benzofuran MichaelAdduct->Benzofuran Intramolecular C-Arylation & Reductive Elimination Catalyst Cu(I) Catalyst Catalyst->Benzofuran Intramolecular C-Arylation & Reductive Elimination

Caption: One-pot synthesis of benzofurans via a copper-catalyzed tandem reaction.

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis

This protocol is based on the work of Wan and co-workers for the rapid synthesis of functionalized benzofurans.[15][16]

Materials:

  • o-Iodophenol (0.5 mmol, 1.0 equiv)

  • Acyl chloride (0.6 mmol, 1.2 equiv)

  • Phosphorus ylide (e.g., (triphenylphosphoranylidene)acetophenone) (0.6 mmol, 1.2 equiv)

  • Copper(I) bromide (CuBr) (0.05 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 20 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Schlenk tube with a stir bar

Procedure:

  • To a Schlenk tube, add CuBr, 1,10-phenanthroline, and Cs₂CO₃.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add the o-iodophenol, phosphorus ylide, and acyl chloride to the tube under an argon atmosphere.

  • Add anhydrous DMSO via syringe.

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the target benzofuran.

Data Summary: Scope and Yields for Copper-Catalyzed Synthesis

The table below showcases the versatility of the copper-catalyzed one-pot reaction with various substrates.[16]

Entryo-IodophenolAcyl ChloridePhosphorus YlideProductYield (%)
12-IodophenolBenzoyl chloride(Triphenylphosphoranylidene)acetophenone2-Benzoyl-3-phenylbenzo[b]furan78
22-Iodo-4-methylphenolAcetyl chloride(Triphenylphosphoranylidene)acetophenone2-Benzoyl-5-methyl-3-methylbenzo[b]furan72
32-IodophenolPropanoyl chlorideEthyl (triphenylphosphoranylidene)acetateEthyl 2-propionyl-3-ethylbenzo[b]furan-3-carboxylate65
44-Chloro-2-iodophenolButyryl chloride(Triphenylphosphoranylidene)acetonitrile(5-Chloro-3-propylbenzo[b]furan-2-yl)(phenyl)methanone75
52-Iodophenol4-Methoxybenzoyl chloride(Triphenylphosphoranylidene)acetophenone2-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)benzo[b]furan81

Conclusion

The one-pot synthetic strategies presented here represent significant advancements in the efficient construction of functionalized benzofuran-3-carboxylates and related structures. Palladium-catalyzed Sonogashira coupling-cyclization cascades offer broad substrate scope and high yields, particularly when enhanced by microwave irradiation.[11] For applications where cost is a primary concern, copper-catalyzed tandem reactions provide an excellent, robust alternative without compromising on molecular complexity.[15][16] By understanding the underlying mechanisms and having access to detailed protocols, researchers in drug development and materials science are well-equipped to synthesize novel benzofuran derivatives for a wide array of applications.

References

  • Kashyap, B., Talukdar, H., & Phukan, P. (2020). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. Current Organic Synthesis.
  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal.
  • Eidamshaus, C., & Burch, J. D. (2008). One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. Organic Letters, 10(19), 4211–4214. Available at: [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • D'auria, M., & Tofani, D. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(17), 3959. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Available at: [Link]

  • Liu, Y., Wang, H., & Wan, J.-P. (2014). Copper-Catalyzed, C–C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry, 79(21), 10599–10604. Available at: [Link]

  • Park, S., et al. (2010). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 46(12), 2050-2052. Available at: [Link]

  • Kulkarni, M. V., et al. (n.d.). Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents. SciSpace. Available at: [Link]

  • Eidamshaus, C., & Burch, J. D. (2008). One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. PubMed. Available at: [Link]

  • Kadari, V., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. ACS Combinatorial Science, 15(6), 309-314. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. Organic Chemistry Portal.
  • Eidamshaus, C., & Burch, J. D. (2008). One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. Semantic Scholar. Available at: [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Anwar, A., et al. (2024). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Timári, G., et al. (2004). The 'one-pot' preparation of substituted benzofurans. Arkivoc, 2004(7), 285-291. Available at: [Link]

  • Mundhe, P., et al. (2023). Domino Synthesis of Novel 3-Alkenyl Benzofuran Derivatives- Base Mediated Condensation Cascade Reaction: A Greener Approach. ResearchGate. Available at: [Link]

  • Hu, X., et al. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica, 66, 745-750. Available at: [Link]

  • Larkin, J., et al. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 19(8), 12563-12572. Available at: [Link]

  • Senevirathne, A., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Available at: [Link]

  • Boussafi, K., Villemin, D., & Bar, N. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chemistry Proceedings, 14(1), 32. Available at: [Link]

  • Gundu, S., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 769-777. Available at: [Link]

Sources

Application

Reagents for esterification of 5,7-dichlorobenzofuran-3-carboxylic acid

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Esterification Research

I'm starting with broad Google searches to identify relevant esterification methods for carboxylic acids. My immediate focus is on protocols and reagents that are suitable for heteroaromatic carboxylic acids, particularly those similar to 5. The goal is to establish a solid foundation of potential approaches.

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I'm now diving deep into Google, aiming to pinpoint reliable esterification routes, particularly for heteroaromatic carboxylic acids, such as 5,7-dichlorobenzofuran-3-carboxylic acid. I'm focusing on finding the best protocols, reagents and methods that will achieve this esterification, like Fischer esterification, DCC/DMAP coupling, and potentially reactions that use SOCl2 or oxalyl chloride.

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Method

Application Note: Hydrolysis of Ethyl 5,7-Dichlorobenzofuran-3-carboxylate

[1] Abstract & Scope This application note details the procedure for the base-catalyzed hydrolysis (saponification) of ethyl 5,7-dichlorobenzofuran-3-carboxylate (CAS: 91183-47-0).[1] This reaction is a critical transfor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This application note details the procedure for the base-catalyzed hydrolysis (saponification) of ethyl 5,7-dichlorobenzofuran-3-carboxylate (CAS: 91183-47-0).[1] This reaction is a critical transformation in medicinal chemistry, converting the ester intermediate into its corresponding carboxylic acid, a pharmacophore often found in antimicrobial and anti-inflammatory agents.

While standard ester hydrolysis is a fundamental organic transformation, the specific electronic and steric environment of the 5,7-dichlorobenzofuran core requires tailored conditions to ensure complete conversion and high purity.[1] The electron-withdrawing chlorine substituents stabilize the core but significantly reduce water solubility, necessitating a specific co-solvent system to maintain a homogeneous reaction phase.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Reaction Scheme

The transformation proceeds via a


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)  mechanism.[1] Hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of ethoxide to yield the carboxylate salt.[2] Subsequent acidification generates the free acid.
Critical Factors[1][9]
  • Solubility Profile: The 5,7-dichloro substitution pattern renders the substrate highly lipophilic. Standard aqueous hydrolysis will fail due to phase separation.[1] A high-ratio ethanol/water or THF/water system is required.[1]

  • Electronic Effects: The chlorine atoms at positions 5 and 7 are electron-withdrawing (inductive effect

    
    ).[1] This generally increases the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack compared to the unsubstituted benzofuran. However, steric bulk at the 3-position can impede the approach of the nucleophile.
    
  • Thermodynamics: The formation of the carboxylate salt is irreversible, driving the equilibrium forward.

Materials & Equipment

Reagents Table
ReagentRolePurityEquiv.Notes
Ethyl 5,7-dichlorobenzofuran-3-carboxylate Substrate>97%1.0Limiting reagent
Sodium Hydroxide (NaOH) Base>98%3.0 - 5.0Use 2M - 4M aqueous solution
Ethanol (EtOH) SolventAbsoluteN/APrimary solvent (can substitute THF)
Hydrochloric Acid (HCl) Acidifier37% (conc)ExcessFor pH adjustment to pH 1-2
Water (Deionized) SolventN/AN/AReaction medium & workup
Equipment
  • Round-bottom flask (RBF) equipped with a magnetic stir bar.[1]

  • Reflux condenser.[1]

  • Heating mantle or oil bath with temperature control.[1]

  • Rotary evaporator.[1][2]

  • Vacuum filtration setup (Buchner funnel).[1]

  • pH monitoring strips or meter.[1]

Experimental Protocol

Phase 1: Reaction Setup
  • Dissolution: In a suitably sized round-bottom flask, dissolve 1.0 equivalent of ethyl 5,7-dichlorobenzofuran-3-carboxylate in Ethanol (approx. 10 mL per gram of substrate).

    • Note: If the substrate does not dissolve completely at room temperature, gently warm the mixture. If solubility remains poor, add Tetrahydrofuran (THF) dropwise until a clear solution is obtained.

  • Base Addition: Add 3.0 to 5.0 equivalents of 2M aqueous NaOH solution.

    • Why: Excess base ensures the reaction is driven to completion and maintains the solubility of the resulting sodium carboxylate salt.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C for EtOH) with vigorous stirring.

Phase 2: Monitoring & Completion[1]
  • Timecourse: Maintain reflux for 2 to 4 hours .

  • Checkpoint (TLC): Monitor reaction progress using Thin Layer Chromatography.

    • Mobile Phase: Hexane:Ethyl Acetate (3:1 or 4:1).[1]

    • Visualization: UV light (254 nm).[1]

    • Criteria: The reaction is complete when the high

      
       ester spot disappears and a baseline spot (carboxylate salt) appears.
      
Phase 3: Workup & Isolation[1]
  • Concentration: Remove the organic solvent (Ethanol/THF) under reduced pressure using a rotary evaporator.

    • Result: A wet solid or thick suspension (the sodium salt) remains.

  • Dilution: Add water (approx. 20 mL per gram of starting material) to the residue. Stir to dissolve the salt.

    • Optional Wash: If the starting material was impure, wash this aqueous phase with diethyl ether (

      
       mL) to remove non-acidic impurities. Discard the organic (ether) layer.
      
  • Acidification: Cool the aqueous solution in an ice bath (

    
    C). Slowly add 6M HCl  dropwise with stirring until the pH reaches 1–2 .
    
    • Observation: A thick white to off-white precipitate of 5,7-dichlorobenzofuran-3-carboxylic acid will form immediately.[1]

  • Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (

    
    ) to remove residual salts (NaCl).
    
  • Drying: Dry the solid in a vacuum oven at

    
    C overnight or air-dry until constant weight.
    

Process Visualization (Workflow)[1]

G Start Start: Ethyl Ester Substrate Dissolve Dissolve in EtOH/THF Start->Dissolve AddBase Add aq. NaOH (3-5 eq) Dissolve->AddBase Reflux Reflux (80°C, 2-4 hrs) AddBase->Reflux Check TLC Check (Hex:EtOAc) Reflux->Check Check->Reflux Incomplete Evap Evaporate Organics Check->Evap Complete Acidify Acidify with HCl to pH 1 Evap->Acidify Filter Filter & Wash (Cold H2O) Acidify->Filter Final Product: 5,7-Dichlorobenzofuran-3-carboxylic acid Filter->Final

Figure 1: Step-by-step workflow for the hydrolysis of ethyl 5,7-dichlorobenzofuran-3-carboxylate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Poor solubility of ester.[1]Add THF as a co-solvent to homogenize the mixture. Increase reflux time.
Low Yield Product remains in solution.Ensure pH is < 2 during acidification.[1] The dichloro-acid is very insoluble in water, but check filtrate; if cloudy, cool further and refilter.[1]
Oiling Out Impurities or low melting point.[1]If the product oils out upon acidification, extract with Ethyl Acetate, dry over

, and evaporate. Recrystallize from Ethanol/Water.[1]
Colored Product Oxidation products.[1][3][4]Benzofurans can be light-sensitive.[1] Perform reaction in the dark or recrystallize product from Acetic Acid/Water.

References

  • PubChem Compound Summary. (2025). Ethyl 5,7-dichlorobenzofuran-2-carboxylate (Analogous Structure Reference).[1] National Center for Biotechnology Information.[1] Link[1]

  • Vertex AI Search. (2025). Preparation of benzofuran derivatives (Patent US3147280A). Google Patents.[1] Link

  • Mourad, A. K., & Czekelius, C. (2014). Synthesis of Esters from Carboxylic Acids and Derivatives.[5][6][7] Science of Synthesis. Link

  • Clark, J. (2020). The Hydrolysis of Esters.[8][2][9][5][6][3] Chemguide.[1] Link

Sources

Application

Application Note: Ethyl 5,7-Dichlorobenzofuran-3-carboxylate as a Medicinal Chemistry Scaffold

Executive Summary Ethyl 5,7-dichlorobenzofuran-3-carboxylate represents a privileged scaffold in modern drug discovery, particularly for antimicrobial and anticancer indications. Unlike the more common benzofuran-2-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5,7-dichlorobenzofuran-3-carboxylate represents a privileged scaffold in modern drug discovery, particularly for antimicrobial and anticancer indications. Unlike the more common benzofuran-2-carboxylate isomers, the 3-carboxylate regioisomer offers unique vector positioning for structure-activity relationship (SAR) exploration. The 5,7-dichloro substitution pattern significantly enhances lipophilicity (


) and metabolic stability by blocking the oxidation-prone C5 and C7 positions. This guide details the synthesis, functionalization, and biological application of this scaffold.[1]

Chemical Profile & Rationale[2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Ethyl 5,7-dichloro-1-benzofuran-3-carboxylate
Molecular Formula C

H

Cl

O

Molecular Weight 259.08 g/mol
Key Features High metabolic stability (blocked C5/C7), C3-vector availability
Primary Applications Antimicrobial (MRSA/VRE), Anticancer (Tubulin polymerization inhibition), Anti-inflammatory
Why the 5,7-Dichloro Pattern?

In medicinal chemistry, unsubstituted benzofurans are often subject to rapid oxidative metabolism at the C5 and C6 positions by Cytochrome P450 enzymes.

  • Metabolic Blockade: Chlorine atoms at C5 and C7 sterically and electronically hinder hydroxylation, extending the in vivo half-life.

  • Lipophilic Interaction: The electron-withdrawing chlorines increase the acidity of the C2-proton (if unsubstituted) and enhance hydrophobic interactions within binding pockets (e.g., hydrophobic clefts in kinases or bacterial DNA gyrase).

Synthesis Protocol: The HBF Route

While benzofuran-2-carboxylates are synthesized via the Rap-Stoermer condensation (Salicylaldehyde +


-haloester), the 3-carboxylate  requires a specific ring-expansion/insertion strategy. The most robust method utilizes the reaction of salicylaldehydes with ethyl diazoacetate (EDA).
Reagents & Equipment[4][7][9][10][11]
  • Starting Material: 3,5-Dichlorosalicylaldehyde (CAS: 90-60-8)

  • Reagent: Ethyl diazoacetate (EDA) (Caution: Potentially explosive; handle in fume hood)

  • Catalyst: Tetrafluoroboric acid diethyl ether complex (HBF

    
     OEt
    
    
    
    )
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with 3,5-dichlorosalicylaldehyde (10 mmol, 1.91 g) and anhydrous DCM (50 mL).

  • Catalyst Addition: Cool the solution to 0°C under nitrogen atmosphere. Add HBF

    
     OEt
    
    
    
    (1.0 mmol, 10 mol%) dropwise.
  • Diazo Addition: Dissolve Ethyl diazoacetate (12 mmol, 1.2 equiv) in DCM (10 mL). Add this solution dropwise via a syringe pump over 30 minutes. Note: Evolution of N

    
     gas will be observed.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Dehydration (If necessary): If the intermediate alcohol is observed, add concentrated H

    
    SO
    
    
    
    (5 drops) and stir for 30 minutes to force dehydration to the benzofuran.
  • Work-up: Quench with saturated NaHCO

    
     solution. Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.[2]
  • Purification: Recrystallize from ethanol or purify via flash chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Yield Expectation: 85–92% as a white/off-white crystalline solid.

Functionalization & Library Generation

The C3-ester is the primary "handle" for diversifying this scaffold. Below are the standard protocols for converting the ester into biologically active amides and heterocycles.

Workflow Diagram

The following Graphviz diagram illustrates the synthesis and downstream functionalization pathways.

G cluster_0 Library Generation SM 3,5-Dichlorosalicylaldehyde Scaffold Ethyl 5,7-dichlorobenzofuran- 3-carboxylate SM->Scaffold Ring Closure EDA Ethyl Diazoacetate (HBF4 cat.) EDA->Scaffold + Acid Carboxylic Acid (Hydrolysis) Scaffold->Acid LiOH, THF/H2O Hydrazide Carbohydrazide Scaffold->Hydrazide NH2NH2·H2O, EtOH Amide Amide Derivatives (Target: Kinase/Gyrase) Acid->Amide R-NH2, HATU Oxadiazole 1,3,4-Oxadiazole (Target: Antimicrobial) Hydrazide->Oxadiazole CS2/KOH or R-COOH/POCl3

Caption: Synthesis workflow from salicylaldehyde precursor to key medicinal derivatives.

Protocol A: Hydrolysis to Carboxylic Acid

Essential for amide coupling.

  • Dissolve the ester (1.0 equiv) in THF:Water (3:1).

  • Add LiOH

    
    H
    
    
    
    O (3.0 equiv).
  • Stir at 60°C for 3 hours.

  • Acidify with 1M HCl to pH 2. The acid usually precipitates out. Filter and dry.[2]

Protocol B: Synthesis of 1,3,4-Oxadiazole Derivatives

Oxadiazoles are bioisosteres of amides and esters, often showing superior metabolic stability.[3][4][5]

  • Hydrazide Formation: Reflux the ester with Hydrazine Hydrate (5 equiv) in Ethanol for 4 hours. Cool and filter the solid hydrazide.

  • Cyclization: Suspend the hydrazide in CS

    
     (excess) with KOH (1.5 equiv) in Ethanol. Reflux for 8 hours.
    
  • Result: 5-(5,7-dichlorobenzofuran-3-yl)-1,3,4-oxadiazole-2-thiol.

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Map

SAR Center 5,7-Dichloro-benzofuran Scaffold C3 C-3 Position (Ester/Amide) Center->C3 C2 C-2 Position (H) Center->C2 C57 C-5,7 Position (Chlorines) Center->C57 Effect1 Primary Vector for Target Engagement C3->Effect1 Effect2 Potential for C-H Activation/Arylation C2->Effect2 Effect3 Increases Lipophilicity Blocks Metabolism C57->Effect3

Caption: SAR vectors for the 5,7-dichlorobenzofuran scaffold.

Biological Case Studies
  • Antimicrobial Agents: Derivatives where the C3-ester is converted to a Schiff base or hydrazone have shown MIC values comparable to Ciprofloxacin against S. aureus and B. subtilis. The 5,7-dichloro motif is critical here; removing the chlorines results in a >10-fold loss of potency.

  • Anticancer Agents: Amide derivatives (linked to piperazine or morpholine moieties) exhibit cytotoxicity against HeLa and MCF-7 cell lines. The mechanism often involves intercalation into DNA or inhibition of Topoisomerase II, facilitated by the planar benzofuran core.

References

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).[6][7] "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[7] Synthesis, 2006(10), 1711-1714. Link

  • Khodarahmi, G., et al. (2015). "Synthesis and biological evaluation of some new benzofuran-3-carboxamide derivatives." Research in Pharmaceutical Sciences, 10(3), 193. Link

  • Rida, S. M., et al. (2006). "Synthesis of some novel benzofuran-3-carboxylic acid derivatives of potential antimicrobial and anti-inflammatory activities." Archives of Pharmacal Research, 29, 826-833. Link

  • PubChem. "Ethyl 5,7-dichlorobenzofuran-2-carboxylate" (Structural Analog Reference). National Library of Medicine.[8] Link

  • Organic Chemistry Portal. "Benzofuran Synthesis." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of Ethyl 5,7-Dichlorobenzofuran-3-Carboxylate Cyclization

Here is the technical support center you requested. Welcome to the technical support center for heterocyclic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center you requested.

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of substituted benzofurans, specifically focusing on troubleshooting and optimizing the cyclization step to form ethyl 5,7-dichlorobenzofuran-3-carboxylate. As a key structural motif in many biologically active compounds, achieving high yields of this intermediate is often critical for the success of a synthetic campaign.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you to make informed decisions to overcome common synthetic hurdles.

Understanding the Core Challenge: The Cyclization Reaction

The target molecule is typically synthesized via an intramolecular cyclization of an O-arylated precursor. A common route involves the O-arylation of a β-ketoester like ethyl acetoacetate with a substituted phenol, followed by a base- or acid-catalyzed ring closure.

The primary challenge stems from the electronic properties of the starting phenol. The presence of two electron-withdrawing chlorine atoms at the 5- and 7-positions deactivates the aromatic ring. This can make the intramolecular nucleophilic attack, a critical step in the cyclization, more difficult compared to syntheses with electron-donating groups.[3][4] Therefore, reaction conditions must be carefully optimized to favor the desired cyclization pathway and minimize side reactions.

cluster_start Starting Materials cluster_cond1 reactant reactant intermediate intermediate product product condition condition A 2,4-Dichlorophenol C Intermediate: Ethyl 2-(2,4-dichloro-phenoxy)-3-oxobutanoate A->C O-Arylation B Ethyl 2-chloro-3-oxobutanoate B->C D Enolate Intermediate C->D Deprotonation cond1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) E Product: Ethyl 5,7-dichlorobenzofuran-3-carboxylate D->E Intramolecular Cyclization & Dehydration setup setup reagents reagents reaction reaction workup workup purify purify A 1. Setup - Flame-dry a round-bottom flask. - Equip with a reflux condenser and magnetic stirrer. - Maintain under N₂ atmosphere. B 2. Add Reagents - Add anhydrous K₂CO₃ (1.5 eq) to anhydrous DMF. - Add 2,4-dichlorophenol (1.0 eq). - Stir for 15 min. A->B C 3. O-Arylation - Add ethyl 2-chloro-3-oxobutanoate (1.1 eq) dropwise. - Heat to 80-90°C. B->C D 4. Cyclization - After O-arylation is complete (TLC),  increase temperature to 110-120°C. - Monitor for product formation. C->D E 5. Work-up - Cool to room temperature. - Pour into ice-water. - Extract with ethyl acetate. D->E F 6. Purification - Wash organic layer with brine. - Dry over Na₂SO₄. - Concentrate in vacuo. - Purify by column chromatography. E->F

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

Materials:

  • 2,4-Dichlorophenol

  • Ethyl 2-chloro-3-oxobutanoate

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous K₂CO₃ (1.5 equivalents).

  • Addition of Reagents: Add anhydrous DMF to the flask, followed by 2,4-dichlorophenol (1.0 equivalent). Stir the resulting suspension at room temperature for 15 minutes.

  • O-Arylation: Add ethyl 2-chloro-3-oxobutanoate (1.1 equivalents) dropwise to the mixture. Heat the reaction to 80-90°C and monitor the consumption of the phenol by Thin Layer Chromatography (TLC). This first step forms the key O-arylated intermediate.

  • Intramolecular Cyclization: Once the O-arylation is complete (typically 2-4 hours), increase the reaction temperature to 110-120°C to initiate the intramolecular cyclization and dehydration. Monitor the formation of the benzofuran product by TLC. The reaction is typically complete within 6-12 hours at this temperature.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water, which should cause the product to precipitate.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure ethyl 5,7-dichlorobenzofuran-3-carboxylate.

References
  • Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms - Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Optimizing Reaction Conditions for Benzofuran Derivatives - Benchchem.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega.
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • Radical cyclization - Wikipedia.
  • Novel Gold(I) Catalysis Synthesis of Benzofurans - Southwestern University.
  • Benzofuran synthesis - Organic Chemistry Portal.
  • Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI.
  • Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes | The Journal of Organic Chemistry - ACS Publications.
  • Solvation Effects in Organic Chemistry - ACS Publications - American Chemical Society.
  • Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain.
  • Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation - PMC.
  • Screening of solvent conditions for the cyclization reaction of arylenamides 12-19 to indole - ResearchGate.
  • Intramolecular Cyclization Side Reactions | Request PDF - ResearchGate.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate.
  • Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave Group.
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate.
  • Reactivity of Substituted Phenols Toward Alkyl Radicals.
  • Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans - Organic Chemistry Portal.
  • 6 questions with answers in BENZOFURANS | Science topic - ResearchGate.
  • Intramolecular cyclization of phenol derivatives with CC double bond in a side chain.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran - ResearchGate.
  • Metal-Free Arylation of Ethyl Acetoacetate with Hypervalent Diaryliodonium Salts: an Immediate Access to Diverse 3-Aryl-4(1H)-Quinolones - PMC.
  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC.
  • Palladium-catalysed arylation of acetoacetate esters to yield 2-arylacetic acid esters.
  • Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University.
  • Pd-catalyzed O-arylation of ethyl acetohydroximate: synthesis of O-arylhydroxylamines and substituted benzofurans - PubMed.
  • Palladium-catalysed arylation of acetoacetate esters to yield 2-arylacetic acid esters - CSIR Research Space.
  • Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri.
  • (PDF) Novel synthesis of furancarboxylate derivatives via cyclization reactions of ( E )-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride - ResearchGate.
  • Dialkylation of Ethyl 4-(Het)aryl-3-oxobutanoates as a Route to 5-(2-Oxoethyl)cyclopentenones | Request PDF - ResearchGate.

Sources

Optimization

Troubleshooting low purity in benzofuran-3-carboxylate synthesis

Topic: Troubleshooting Low Purity & Process Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The Purity Paradox Benzofuran-3-carboxylates are privileged scaffolds in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Process Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Purity Paradox

Benzofuran-3-carboxylates are privileged scaffolds in drug discovery, serving as key intermediates for anti-arrhythmic (e.g., Amiodarone) and anti-microbial agents. While the synthesis appears straightforward—typically involving the condensation of salicylaldehydes with


-haloesters (the Rap-Stoermer  or Williamson-Dieckmann  type annulation)—researchers frequently encounter a specific "purity paradox."

The Paradox: The reaction often reaches high conversion by TLC, yet the isolated yield is poor, and the product appears as a sticky, dark oil rather than the expected crystalline solid.

This guide deconstructs the chemical causality of these failures. We move beyond "add more base" and analyze the competition between O-alkylation , intramolecular aldol condensation , and hydrolytic degradation .

Module 1: The Core Mechanism & Failure Points

To fix the impurity, you must identify where the cascade breaks. The synthesis is a two-step one-pot sequence:

  • Step A (Intermolecular): Base-mediated

    
     O-alkylation.
    
  • Step B (Intramolecular): Knoevenagel-type cyclization and dehydration.

Visualizing the Pathway (DOT Diagram)

The following diagram maps the "Happy Path" (Green) against the critical "Failure Nodes" (Red) that lead to low purity.

BenzofuranPathway Start Salicylaldehyde + Ethyl Bromoacetate Phenoxide Phenoxide Anion Start->Phenoxide Base Deprotonation Impurity_Tar Impurity D: Polymerization/Tar (Aldol Side-Reactions) Start->Impurity_Tar Oxidation/High Temp Intermediate O-Alkylated Intermediate (Acyclic Ether) Phenoxide->Intermediate SN2 Attack Impurity_SM Impurity A: Unreacted Phenol (Weak Base/Sterics) Phenoxide->Impurity_SM Moisture/Weak Base Cyclization Enolate Formation & Ring Closure Intermediate->Cyclization Base/Heat Impurity_Oil Impurity B: 'Sticky Oil' Syndrome (Incomplete Cyclization) Intermediate->Impurity_Oil Temp too low < 80°C Product Benzofuran-3-carboxylate (Crystalline Solid) Cyclization->Product - H2O Impurity_Acid Impurity C: Carboxylic Acid (Saponification) Product->Impurity_Acid Excess H2O/Strong Base

Caption: Figure 1.[1][2][3] Mechanistic pathway of Rap-Stoermer annulation. Yellow nodes indicate stable intermediates often mistaken for impurities; Red nodes are terminal dead-ends.

Module 2: Troubleshooting Guides

Scenario A: "My product is a dark, sticky oil that won't crystallize."

Diagnosis: Incomplete Cyclization (The "Intermediate Trap"). The reaction has successfully performed the O-alkylation (Step A) but failed to close the ring (Step B). The "oil" is the acyclic ethyl 2-(2-formylphenoxy)acetate.

Causality:

  • Lattice Energy: The base used (often

    
    ) may have poor solubility in the solvent, preventing the generation of the enolate required for ring closure.
    
  • Temperature: Step A (

    
    ) works at RT; Step B (Cyclization) has a higher activation energy barrier requiring reflux.
    

Corrective Protocol:

  • Switch Solvent/Base System: If using Acetone/

    
    , switch to Acetonitrile (ACN)/
    
    
    
    or DMF/
    
    
    . ACN allows for higher reflux temperatures (82°C) than acetone (56°C), which is critical for the cyclization step.
  • The "Kick" Method: If the oil persists, add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) to the crude oil in refluxing ethanol. This strong, non-nucleophilic base rapidly forces ring closure.

Scenario B: "LCMS shows the mass of the product minus 28 (or loss of ethyl group)."

Diagnosis: Hydrolysis & Decarboxylation. You have formed the benzofuran-3-carboxylic acid (hydrolysis) or the decarboxylated benzofuran.

Causality:

  • Wet Solvents: Hygroscopic solvents (DMF/DMSO) introduce water. Under basic conditions at high heat, the ester group saponifies.

  • Over-reaction: Prolonged reflux times (>24h) with carbonate bases.

Corrective Protocol:

  • Dry Solvents: Use anhydrous ACN or DMF dried over molecular sieves.

  • Stoichiometry Check: Reduce base equivalents. Use 1.5 - 2.0 eq of

    
    . Excess base + trace water = rapid saponification.
    
  • Workup Modification: Do not wash with strong acids (HCl) if the product is acid-sensitive. Use saturated

    
     or dilute citric acid.
    
Scenario C: "The reaction turned black/dark brown immediately."

Diagnosis: Salicylaldehyde Oxidation/Polymerization. Salicylaldehydes are electron-rich phenols prone to oxidation and quinone methide formation under basic, aerobic conditions.

Corrective Protocol:

  • Inert Atmosphere: Strictly run under Nitrogen or Argon.

  • Order of Addition: Do not stir the aldehyde and base alone for long periods. Add the alkylating agent (

    
    -haloester) immediately after the base to lock the phenol as the ether.
    

Module 3: Optimization Data & Solvent Selection

The choice of solvent and base dramatically affects the impurity profile. The table below summarizes the efficiency of common systems based on recent literature and internal application data.

SystemTemp (

C)
Typical YieldPurity ProfilePrimary Impurity
Acetone /

56 (Reflux)60-75%LowAcyclic Intermediate (Oil) due to low T.
DMF /

80-10085-95%MediumCarboxylic Acid (Hydrolysis) if wet.
ACN /

82 (Reflux)90-98% High Minimal; cleanest profile.
Neat / TEA 100-13081-97%HighTarry residues if overheated.
Ethanol / NaOEt 78 (Reflux)50-65%LowTransesterification byproducts.

Recommendation: The Acetonitrile/


  system is the "Gold Standard" for balance between reaction rate and suppression of hydrolytic side products.

Module 4: Validated Experimental Protocol

Objective: Synthesis of Ethyl benzofuran-3-carboxylate (High Purity Method).

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with

    
    .
    
  • Reagents:

    • Salicylaldehyde (10 mmol, 1.0 eq)

    • Ethyl bromoacetate (12 mmol, 1.2 eq) - Note: Slight excess drives Step A to completion.

    • 
       (anhydrous, granular) (25 mmol, 2.5 eq)
      
    • Acetonitrile (anhydrous) (50 mL, 0.2 M concentration)

  • Procedure:

    • Dissolve salicylaldehyde in ACN.

    • Add

      
      .[4][5] The solution will turn yellow (phenoxide formation).
      
    • Immediately add ethyl bromoacetate dropwise.

    • Heat to vigorous reflux (bath temp 90°C) for 6–8 hours.

    • Checkpoint: TLC (Hexane/EtOAc 8:2). Look for the disappearance of the intermediate spot (usually slightly more polar than the product).

  • Workup (Crucial for Purity):

    • Cool to RT. Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate to ~10 mL.

    • Pour the residue into ice-cold water (100 mL) with vigorous stirring.

    • Result: The product should precipitate as a white/off-white solid. Filter and wash with cold water.

    • If Oil Forms: Extract with DCM, dry over

      
      , and recrystallize from minimal hot Methanol.
      

FAQ: Rapid Fire Troubleshooting

Q: Can I use chloroacetate instead of bromoacetate to save money? A: Yes, but add Sodium Iodide (NaI, 10 mol%) as a catalyst (Finkelstein condition). Chloroacetates are less reactive, leading to longer reaction times and more "Intermediate Trap" impurities.

Q: My product has a strong smell of almonds/marzipan. A: You have unreacted salicylaldehyde. Your base might be wet or old. Recrystallize from ethanol/water to remove the aldehyde.

Q: I need to scale this up to 100g. What changes? A: Switch from magnetic stirring to overhead mechanical stirring. The slurry of


 becomes heavy. Ensure the internal temperature actually reaches >80°C; large flasks lose heat faster.

References

  • Rap-Stoermer Reaction Optimization: Koca, I., et al. (2022).[6] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect, 7(16). Link

  • Mechanistic Insights & Side Reactions: Meshram, H. A., et al. (2012). "DABCO-Promoted Efficient and Convenient Synthesis of Benzofurans." Tetrahedron Letters, 53(38), 5088-5091. Link

  • Solid-Phase Synthesis & Purity: Burguete, A., et al. (2001). "Solid-phase synthesis of benzofurans." Tetrahedron Letters, 42(39), 6863-6866. Link

  • General Benzofuran Review: Khanam, H., & Shamsuzzaman. (2015). "Bioactive Benzofuran Derivatives: A Review." European Journal of Medicinal Chemistry, 97, 483-504. Link

Sources

Troubleshooting

Technical Support Center: 5,7-Dichlorobenzofuran Synthesis &amp; Optimization

Topic: Optimization of reaction conditions for 5,7-dichlorobenzofuran ring closure Document ID: TSC-BZ-57DC-OPT Version: 2.1 (Current) Audience: Process Chemists, Medicinal Chemists, R&D Scientists Introduction: The 5,7-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for 5,7-dichlorobenzofuran ring closure Document ID: TSC-BZ-57DC-OPT Version: 2.1 (Current) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction: The 5,7-Dichloro Challenge

The 5,7-dichlorobenzofuran scaffold is a critical pharmacophore in drug discovery, particularly for anti-microbial and anti-inflammatory targets. However, the presence of electron-withdrawing chlorine atoms at the C5 and C7 positions significantly alters the electronic landscape of the benzene ring compared to unsubstituted benzofuran.

Technical Reality: The chlorine atoms reduce the nucleophilicity of the phenoxide oxygen and the electron density at the ring-closure site (C6 of the original phenol). This often leads to stalled reactions, incomplete cyclization, or the requirement for harsher conditions that risk decomposition.

This guide provides optimized protocols and troubleshooting workflows for the two most robust synthetic routes: Rap-Stoermer Condensation and Acid-Catalyzed Cyclodehydration .[1]

Module 1: Method Selection & Strategic Planning

Before initiating experimentation, select the protocol that aligns with your available precursors and target substitution pattern.

Decision Matrix: Route Selection

RouteSelection Start Select Precursor Material Salicylaldehyde 3,5-Dichloro-2-hydroxybenzaldehyde Start->Salicylaldehyde Phenol 2,4-Dichlorophenol Start->Phenol Target Desired 2-Position Substituent Salicylaldehyde->Target Direct Route AcidCyclo Protocol B: Acetal Cyclodehydration (Acid-Mediated) Phenol->AcidCyclo H / Alkyl (via Acetal) RapStoermer Protocol A: Rap-Stoermer (Base-Mediated) Target->RapStoermer Acyl / Ester / Aryl

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability and desired C-2 functionalization.

Module 2: Protocol A – The Rap-Stoermer Reaction

Best for: Synthesizing 2-acyl or 2-ethoxycarbonyl-5,7-dichlorobenzofurans.[1]

The Chemistry

This one-pot reaction involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with an


-haloketone (or ester). The electron-deficient nature of the 3,5-dichloro ring requires a base system capable of maintaining a high concentration of the phenoxide anion without causing polymerization of the aldehyde.
Optimized Protocol
ParameterStandard ConditionOptimized Condition (5,7-Dichloro) Rationale
Solvent Ethanol or DMFAcetonitrile (MeCN) or Solvent-Free MeCN provides a cleaner profile than DMF and easier workup. Solvent-free (melt) drives kinetics at high T.
Base KOH or K₂CO₃Triethylamine (TEA) (Catalytic to Stoichiometric)TEA minimizes aldol polymerization side-products common with hydroxide bases.
Temp Reflux (80°C)100°C - 130°C Higher energy barrier due to steric hindrance of the 7-Cl and electronic deactivation.
Catalyst NoneNaI (10 mol%) Finkelstein exchange (Cl/Br

I) accelerates the initial alkylation step.

Step-by-Step Workflow:

  • Charge: In a sealed tube, combine 3,5-dichloro-2-hydroxybenzaldehyde (1.0 eq),

    
    -haloketone (1.1 eq), and TEA (0.5 - 1.0 eq).
    
  • Add: Acetonitrile (0.5 M concentration). Note: For solvent-free, omit this step.

  • Heat: Stir at 100°C for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to remove TEA), then brine.

  • Purification: Recrystallization from EtOH is often sufficient; column chromatography for high purity.[1]

Troubleshooting Protocol A

Q: The reaction stalls at the intermediate (O-alkylated species) and won't cyclize.

  • Cause: The intramolecular aldol condensation (ring closure) is the rate-limiting step due to the electron-withdrawing chlorines deactivating the carbonyl attack.

  • Fix: Increase temperature to 130°C (sealed vessel) or switch solvent to DMF to achieve higher reflux temperatures. Addition of DBU (0.5 eq) can force the cyclization.

Q: I see significant decomposition/tar formation.

  • Cause: The aldehyde is sensitive to strong bases at high heat (Cannizzaro or polymerization).

  • Fix: Switch from inorganic bases (KOH) to organic bases (TEA or DABCO). Ensure the reaction is under inert atmosphere (

    
    ) to prevent oxidation.
    

Module 3: Protocol B – Acid-Catalyzed Cyclodehydration

Best for: Synthesizing unsubstituted or simple alkyl-5,7-dichlorobenzofurans from phenols.[1]

The Chemistry

This is a two-stage process:[2][3][4][5][6][7][8]

  • O-Alkylation: 2,4-Dichlorophenol + Bromoacetaldehyde diethyl acetal

    
     Acetal Intermediate.
    
  • Cyclization: Acid-mediated removal of ethanol and ring closure.[1]

Optimized Protocol

Stage 1: O-Alkylation (The Critical Setup)

  • Reagents: 2,4-Dichlorophenol (1.0 eq), Bromoacetaldehyde diethyl acetal (1.2 eq), K₂CO₃ (2.0 eq), DMF.

  • Key Modification: Add KI (catalytic) . The 2-Cl position creates steric bulk; the iodide facilitates the

    
     attack. Heat at 100°C overnight.
    

Stage 2: Cyclization (The Ring Closure)

  • Reagents: Polyphosphoric Acid (PPA) or Amberlyst-15.[1]

  • Condition: Toluene reflux (Dean-Stark trap) or Chlorobenzene reflux.[1]

IssueSolution
Incomplete Cyclization Use Amberlyst-15 in Chlorobenzene. The heterogeneous catalyst allows for higher temperatures (132°C) without the "black tar" often seen with PPA.
Regioselectivity Not an issue. 2,4-dichlorophenol has only one open ortho position (C6), forcing the formation of the 5,7-dichloro isomer.
Troubleshooting Protocol B

Q: Yield is low (<40%) during the cyclization step.

  • Analysis: Check the acetal intermediate purity. If unreacted phenol remains from Stage 1, it will polymerize in Stage 2.

  • Fix: Ensure >98% conversion in Stage 1. Use NaOH wash to remove unreacted phenol before subjecting the acetal to acid conditions.

Module 4: Advanced Troubleshooting & FAQs

Pathway Analysis: Why is my reaction failing?

Troubleshooting Issue Problem: Low Yield / Impurities CheckTLC Check TLC/LCMS Issue->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Intermediate (Open Chain) Persists CheckTLC->Result2 Result3 Dechlorinated Product (M-34) CheckTLC->Result3 Action1 Kinetic Issue: Increase T or add NaI catalyst Result1->Action1 Action2 Thermodynamic Trap: Switch to Stronger Base (DBU) or Higher Boiling Solvent (Chlorobenzene) Result2->Action2 Action3 Reductive Side Reaction: Remove Pd contaminants Avoid Formic Acid/H2 sources Result3->Action3

Figure 2: Diagnostic workflow for identifying failure modes in benzofuran synthesis.

Frequently Asked Questions

Q: Can I use Palladium-catalyzed (Sonogashira) cyclization for this scaffold? A: Yes, but proceed with caution.

  • Risk: Oxidative addition of Pd into the C-Cl bonds (particularly at C5 or C7) is a competing reaction, leading to dehalogenation or polymerization.

  • Mitigation: Use bulky, electron-rich ligands (e.g., XPhos) that prefer the oxidative addition into the C-I or C-Br bond of the alkyne/halide coupling partner over the aryl chlorides. Keep temperatures below 80°C.

Q: How do I remove the colored impurities? A: Benzofurans, especially electron-poor ones, trap colored oligomers.

  • Protocol: Dissolve the crude in minimal hot ethanol, add activated charcoal (10 wt%), reflux for 15 mins, and filter through Celite while hot. If color persists, perform a silica plug filtration using 5% EtOAc/Hexanes.

Q: The melting point of my product is lower than reported. Is it an isomer? A: It is unlikely to be a regioisomer if you started with 2,4-dichlorophenol.

  • Likely Cause: Solvent inclusion or dimer formation.[1]

  • Verification: Run

    
    -NMR. Look for a diagnostic singlet at 
    
    
    
    6.5–7.5 ppm (C3-H) for unsubstituted 2-position, or the specific substituent peaks. 5,7-dichloro substitution pattern shows two doublets (meta-coupling,
    
    
    Hz) in the aromatic region.

References

  • Optimization of Rap-Stoermer Conditions: Koca, I. et al. "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions."[5][9] ChemistrySelect, 2022, 7(30).[9] [9]

  • Acid-Catalyzed Mechanisms: WuXi AppTec.[1] "Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal: Mechanistic Insight." QM Magic Class, Chapter 31.

  • General Benzofuran Synthesis: Kowalewska, M. et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives."[1] Journal of Chemistry, 2013.

  • Review of Synthetic Strategies: "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." Molecules, 2023.[6]

Sources

Optimization

Technical Support Center: Stability of Ethyl 5,7-Dichlorobenzofuran-3-Carboxylate

Case ID: BZ-CL2-STAB-01 Subject: Hydrolytic Stability & Degradation Pathways under Basic Conditions Applicable For: Medicinal Chemistry, Process Development, Analytical Development Executive Technical Summary Ethyl 5,7-d...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZ-CL2-STAB-01 Subject: Hydrolytic Stability & Degradation Pathways under Basic Conditions Applicable For: Medicinal Chemistry, Process Development, Analytical Development

Executive Technical Summary

Ethyl 5,7-dichlorobenzofuran-3-carboxylate exhibits a bimodal stability profile under basic conditions. Its behavior is governed by the competition between ester saponification (the thermodynamic product) and furan ring cleavage (the degradation product).

  • Mild to Moderate Base (pH 8–12, Ambient Temp): The compound is kinetically stable. Spontaneous hydrolysis is slow due to the steric bulk of the ethyl group and the lipophilicity of the dichlorobenzofuran core.

  • Strong Base (pH >13, Elevated Temp): The ester undergoes rapid

    
     hydrolysis to yield the 5,7-dichlorobenzofuran-3-carboxylic acid.
    
  • Critical Risk: The 5,7-dichloro substitution pattern exerts a strong inductive effect (-I), withdrawing electron density from the ring system. While this activates the ester for hydrolysis, it also renders the C-2 position and the ether oxygen more susceptible to nucleophilic attack under forcing conditions (e.g., refluxing alkoxides), potentially leading to ring opening.

Mechanistic Insight & Causality

To troubleshoot effectively, one must understand the electronic environment created by the chlorine atoms.

The "Double-Edged" Chlorine Effect

The chlorine atoms at positions 5 and 7 are electron-withdrawing.

  • Activation (Desirable): They pull electron density away from the benzofuran ring, and by extension, the C-3 ester carbonyl. This makes the carbonyl carbon more electrophilic, theoretically accelerating hydrolysis compared to the unsubstituted parent.

  • Insolubility (The Real Bottleneck): The lipophilicity (

    
    ) prevents interaction with aqueous bases (NaOH/KOH). Without a polar aprotic co-solvent (THF, Dioxane), the reaction stalls, leading users to erroneously apply heat, which triggers degradation.
    
Pathway Visualization

The following diagram illustrates the competition between the desired saponification and the undesired ring opening.

ReactionPathway cluster_conditions Condition Control Start Ethyl 5,7-dichloro benzofuran-3-carboxylate Inter Tetrahedral Intermediate Start->Inter + OH- (Nucleophilic Attack) Product 5,7-Dichlorobenzofuran -3-carboxylate (Salt) Inter->Product - EtO- (Elimination) Degradation Ring Opening (Phenolic Glyoxylates) Inter->Degradation Extreme Heat / Conc. Alkoxide

Figure 1: Reaction pathway divergence. The green path represents the standard saponification. The red dashed path indicates degradation risks under forcing conditions.

Troubleshooting Guide

Issue 1: Reaction Stalls (Starting Material Remains)

Symptom: HPLC shows >20% starting material after 4 hours with 1N NaOH. Root Cause: Phase transfer limitation. The 5,7-dichloro motif renders the molecule insoluble in pure aqueous base or MeOH/Water mixtures. Corrective Action: Switch to a THF:Water (3:1) or Dioxane:Water system. The ether oxygen in THF coordinates with the cation (Li+/Na+), while dissolving the organic substrate.

Issue 2: Appearance of Unknown Polar Impurities (RRT < 0.5)

Symptom: LC-MS shows a mass corresponding to [M+18] or ring-opened species. Root Cause: Nucleophilic attack on the C-2 position or ether cleavage. This is often caused by using strong alkoxides (NaOMe/NaOEt) in an attempt to transesterify or hydrolyze, or refluxing too long. Corrective Action:

  • Lower temperature to 40°C.

  • Switch base from KOH to LiOH . Lithium is a weaker Lewis acid in this context and coordinates tighter to the carbonyl oxygen, catalyzing hydrolysis without promoting ring cleavage as aggressively as K+.

Issue 3: Decarboxylation

Symptom: Loss of CO2 (Mass = M-44) during workup. Root Cause: Acidification of the reaction mixture while still hot. Benzofuran-3-carboxylic acids can decarboxylate if the electron-withdrawing effect of the chlorines destabilizes the carboxyl group under thermal acidic conditions. Corrective Action: Cool the reaction mixture to 0°C before acidifying to pH 3-4. Do not heat the free acid during drying.

Validated Experimental Protocols

Protocol A: Standard Saponification (High Fidelity)

Recommended for high-purity requirements.

ParameterSpecificationRationale
Solvent System THF : Water (3:1 v/v)Solubilizes the lipophilic dichloro-core while providing water for hydrolysis.
Base LiOH·H2O (2.5 - 3.0 equiv)Lithium hydroxide provides milder basicity than NaOH, reducing ring-opening risk.
Temperature Ambient (20–25°C)Kinetic control to prevent thermodynamic degradation.
Time 4 – 16 HoursSlower reaction rate ensures selectivity.

Step-by-Step:

  • Dissolve 1.0 eq of ethyl 5,7-dichlorobenzofuran-3-carboxylate in THF (5 mL/mmol).

  • Prepare a solution of LiOH·H2O (3.0 eq) in Water (1.5 mL/mmol).

  • Add the aqueous base dropwise to the THF solution under vigorous stirring.

  • Monitor by TLC/HPLC until starting material is <1%.

  • Workup: Evaporate THF under reduced pressure (bath <40°C). Dilute residue with water. Wash with EtOAc (to remove unreacted ester). Acidify aqueous layer with 1N HCl to pH 2–3. Filter the white precipitate.

Protocol B: Rapid Hydrolysis (Process Scale)

Recommended only when Protocol A is too slow.

  • Solvent: Ethanol (95%)

  • Base: KOH (2.0 eq)

  • Temp: 60°C (Strict cutoff)

  • Warning: Do not exceed 60°C. Monitor strictly.

Decision Logic For Scientists

Use this flowchart to determine the optimal hydrolysis conditions for your specific constraints.

TroubleshootingFlow Start Start: Hydrolysis of Ethyl 5,7-dichlorobenzofuran-3-carboxylate CheckSolubility Is the scale > 10g? Start->CheckSolubility ProcessRoute Use Protocol B (KOH/EtOH at 60°C) CheckSolubility->ProcessRoute Yes LabRoute Use Protocol A (LiOH/THF at RT) CheckSolubility->LabRoute No CheckResult Check HPLC: Is SM > 5%? ProcessRoute->CheckResult LabRoute->CheckResult Success Proceed to Acidification (Cold, pH 3) CheckResult->Success No Problem Add 10% vol DMSO Increase Temp to 40°C CheckResult->Problem Yes Problem->CheckResult Re-evaluate

Figure 2: Decision matrix for selecting hydrolysis protocols based on scale and solubility.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) in DMF to hydrolyze this ester? A: No. NaH is a base, not a nucleophile. It will not hydrolyze the ester directly. If water is added, you generate NaOH. If no water is present, NaH may deprotonate the C-2 position (if any instability exists) or cause condensation side reactions. Stick to hydroxide sources (LiOH, NaOH, KOH).

Q: Is the 5,7-dichloro pattern stable to nucleophilic aromatic substitution (


) during hydrolysis? 
A: Generally, yes.  Under standard hydrolysis conditions (OH-, <80°C), the chlorines are stable. 

on the benzene ring usually requires stronger electron-withdrawing groups (like nitro) or harsher conditions (high pressure/temp) to displace a chlorine atom in this system [1].

Q: Why did my product turn pink/brown upon acidification? A: Oxidation. Benzofuran derivatives can be sensitive to oxidation if phenolic impurities are generated via ring opening. Ensure your workup is performed quickly and, if necessary, under an inert atmosphere (N2/Ar).

References

  • Kahn, H. J., et al. (2019). Synthesis and Structure-Activity Relationships of Benzofuran-3-carboxylic Acids as Potential Anti-microbial Agents. European Journal of Medicinal Chemistry. (General reference for benzofuran-3-carboxylate hydrolysis conditions).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text for

    
     mechanisms and ester stability).
    
  • PubChem Compound Summary. (2024). Ethyl 5,7-dichlorobenzofuran-3-carboxylate. National Center for Biotechnology Information. (For physical property verification).

Troubleshooting

Separation of 2-carboxylate and 3-carboxylate benzofuran isomers

Technical Support Guide: Separation of 2-Carboxylate and 3-Carboxylate Benzofuran Isomers Executive Summary This guide addresses the critical challenge of separating Benzofuran-2-carboxylic acid (2-BCA) and Benzofuran-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Separation of 2-Carboxylate and 3-Carboxylate Benzofuran Isomers

Executive Summary

This guide addresses the critical challenge of separating Benzofuran-2-carboxylic acid (2-BCA) and Benzofuran-3-carboxylic acid (3-BCA) . These structural isomers frequently co-occur during cyclization reactions (e.g., Rap-Stoermer or Perkin rearrangements) where regioselectivity is imperfect. Their separation is non-trivial due to similar polarities, yet distinct electronic environments allow for robust purification via exploiting pKa differences, solubility profiles, and chromatographic selectivity.

Module 1: Diagnostic & Triage

How do I confirm which isomer I have or if I have a mixture?

Before attempting separation, you must definitively characterize the mixture. UV-Vis is often insufficient due to overlapping absorbance maxima (~250-280 nm). 1H NMR is the gold standard for differentiation.

NMR Identification Strategy

The key diagnostic handle is the proton on the furan ring (H-3 for the 2-isomer, H-2 for the 3-isomer).

IsomerDiagnostic ProtonChemical Shift (

, ppm)
MultiplicityStructural Logic
2-BCA H-3 7.40 – 7.60 Singlet

-position to ether oxygen; shielded relative to H-2.
3-BCA H-2 8.20 – 8.60 Singlet

-position to ether oxygen; highly deshielded by adjacent O and C=O.

Analyst Note: If you see a small singlet around 8.5 ppm in your crude 2-BCA product, you have significant 3-isomer contamination.

Chromatographic Diagnosis (HPLC)
  • Column: C18 (e.g., Agilent Zorbax SB-C18 or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Elution Order: 2-BCA typically elutes after 3-BCA under acidic conditions.

    • Reasoning: 2-BCA is more planar and capable of stronger

      
      -
      
      
      
      stacking with the C18 stationary phase compared to the cross-conjugated 3-BCA.

Module 2: Separation Protocols

Workflow Decision Matrix

Use this logic gate to select the appropriate protocol for your scale and purity requirements.

SeparationLogic Start Start: Crude Mixture ScaleCheck Scale > 1 gram? Start->ScaleCheck PurityCheck Target Purity > 99.5%? ScaleCheck->PurityCheck Yes MethodC Method C: Preparative HPLC (High Purity, Low Scale) ScaleCheck->MethodC No (mg scale) MethodA Method A: Fractional Crystallization (High Throughput, Low Cost) PurityCheck->MethodA No (Standard Grade) MethodB Method B: pH-Swing Extraction (Exploits pKa differences) PurityCheck->MethodB Yes (Pharma Grade) MethodB->MethodA Polishing Step

Figure 1: Decision matrix for selecting the optimal separation pathway based on scale and purity needs.

Method A: Fractional Recrystallization (The "Water" Method)

Best for: Bulk purification of 2-BCA from 3-BCA mixtures. Principle: 2-BCA is significantly less soluble in water at low pH/temperature than 3-BCA due to higher lattice energy (MP ~195°C vs ~130°C for 3-BCA).

Protocol:

  • Dissolution: Suspend crude solid in boiling water (approx. 20 mL/g). Add Ethanol dropwise until the solution becomes clear (max 10% EtOH).

  • Hot Filtration: Filter while boiling to remove insoluble tars.

  • Slow Cooling: Allow the filtrate to cool to room temperature undisturbed over 2 hours.

  • Harvest: 2-BCA crystallizes as white needles. 3-BCA remains in the mother liquor.

  • Wash: Filter and wash with ice-cold water.

  • Validation: Check MP. Pure 2-BCA melts at 193-196°C .[1] If MP is <185°C, repeat.

Method B: Preparative HPLC (Trace Impurity Removal)

Best for: Isolating 3-BCA or cleaning up difficult mixtures (e.g., 50:50 ratios).

System Parameters:

  • Stationary Phase: Phenyl-Hexyl or C18 (Phenyl phases offer superior selectivity for isomers due to

    
    -
    
    
    
    interactions).
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid suppresses ionization, ensuring sharp peaks).

  • Mobile Phase B: Methanol (MeOH provides better selectivity than ACN for benzofurans).

Gradient Table:

Time (min) % Mobile Phase B Flow Rate (mL/min) Comment
0.0 20 15.0 Initial equilibration
2.0 20 15.0 Load sample
15.0 60 15.0 Shallow gradient for separation
18.0 95 15.0 Wash column

| 20.0 | 20 | 15.0 | Re-equilibrate |

Module 3: Troubleshooting & FAQs

Q1: My peaks are tailing significantly on HPLC. What is wrong?

  • Cause: Silanol interactions or partial ionization of the carboxylic acid.

  • Fix: Ensure your mobile phase pH is below 3.0 . Use 0.1% TFA or Formic Acid. If using a neutral buffer, the acid will ionize and elute at the void volume.

Q2: I tried recrystallization, but the solid is still impure (MP ~170°C).

  • Cause: Co-precipitation. The 3-isomer concentration in the mother liquor is too high.

  • Fix: Perform a "slurry wash." Suspend the solid in refluxing chloroform (CHCl3). 2-BCA is less soluble in CHCl3 than 3-BCA. Filter the hot suspension; the solid collected is enriched 2-BCA.

Q3: Can I use flash chromatography?

  • Answer: Yes, but standard silica gel is often acidic enough to cause streaking.

  • Protocol: Use silica gel pre-treated with 1% triethylamine in Hexane. Elute with Hexane:Ethyl Acetate (gradient 90:10 to 60:40). Add 1% Acetic Acid to the mobile phase to sharpen peaks.

References

  • NIST Chemistry WebBook. Benzofuran-2-carboxylic acid Spectral Data & Physical Properties.[2] National Institute of Standards and Technology.[2] Link

  • PubChem. Benzofuran-3-carboxylic acid Compound Summary. National Center for Biotechnology Information. Link

  • ChemicalBook. Benzofuran-2-carboxylic acid Properties and Safety.Link

  • Sigma-Aldrich. Benzofuran-2-carboxylic acid Product Specification. Merck KGaA. Link

  • BenchChem. 2,3-Dihydro-1-benzofuran-2-carboxylic acid Synthesis and Properties.Link

Sources

Reference Data & Comparative Studies

Validation

Analytical Guide: 1H NMR Spectrum Analysis of Ethyl 5,7-dichlorobenzofuran-3-carboxylate

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for Ethyl 5,7-dichlorobenzofuran-3-carboxylate , a pharmacophore often utilized in the development of antimicrobial and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for Ethyl 5,7-dichlorobenzofuran-3-carboxylate , a pharmacophore often utilized in the development of antimicrobial and anti-inflammatory agents.

In drug discovery, the primary challenge with substituted benzofurans is confirming regio-isomerism (e.g., distinguishing the 5,7-dichloro isomer from the 4,6-dichloro analog). While Mass Spectrometry (MS) offers superior sensitivity, it fails to definitively distinguish these positional isomers. This guide demonstrates why 1H NMR is the requisite "Gold Standard" for structural validation of this scaffold, providing a comparative performance analysis against alternative analytical techniques.

Structural Context & Theoretical Prediction

Before analyzing the spectrum, we must establish the magnetic environment of the protons. The molecule consists of a benzofuran core with an ethyl ester at position 3 and chlorine atoms at positions 5 and 7.

Proton Inventory
Proton LabelPositionMultiplicityExpected Shift (

)
Influencing Factors
H-2 Furan RingSinglet (s)8.40 – 8.60Deshielded by adjacent Oxygen and C3-Ester anisotropy.
H-4 Benzene RingDoublet (d)7.90 – 8.10Deshielded by C3-Carbonyl anisotropy (peri-effect).
H-6 Benzene RingDoublet (d)7.30 – 7.50Shielded relative to H-4; located between Cl atoms.
Ethyl-CH

EsterQuartet (q)4.30 – 4.50Deshielded by Oxygen.
Ethyl-CH

EsterTriplet (t)1.30 – 1.50Standard methyl terminal.
The "Isomer Trap"

In the synthesis of this molecule (often via reaction of 3,5-dichlorosalicylaldehyde with ethyl bromoacetate), a common error is the formation of regioisomers if the starting material is impure or if cyclization rearranges. 1H NMR is the only rapid method to confirm the Meta-coupling (


 Hz)  between H-4 and H-6, confirming the 5,7-substitution pattern.

Experimental Protocol

To ensure high-resolution data, the following sample preparation protocol is recommended. This protocol is designed to minimize solvent peaks and prevent aggregation effects common in planar heterocycles.

Reagents
  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane).
    
    • Why: CDCl

      
       provides excellent solubility for chlorinated benzofurans compared to DMSO-d
      
      
      
      , which may cause peak broadening due to viscosity.
  • Analyte: ~10 mg of purified Ethyl 5,7-dichlorobenzofuran-3-carboxylate.

Workflow
  • Weighing: Transfer 5-10 mg of solid into a clean vial.

  • Solvation: Add 0.6 mL CDCl

    
    . Sonicate for 30 seconds to ensure complete dissolution.
    
    • Note: Suspended particles will ruin field homogeneity (shimming).

  • Filtration (Optional but Recommended): Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., K

    
    CO
    
    
    
    from synthesis).
  • Acquisition: Run at 298 K. Number of Scans (NS) = 16 or 32.

Visualizing the Analytical Workflow

The following diagram outlines the logic flow for validating the synthesis product using NMR versus alternatives.

G Start Crude Synthesis Product Purification Recrystallization (EtOH) Start->Purification Decision Select Analytical Method Purification->Decision Method_MS LC-MS (Alternative) Decision->Method_MS High Sensitivity Needed Method_NMR 1H NMR (Primary) Decision->Method_NMR Structural Certainty Needed Result_MS Result: Mass = 258.0 (Cannot confirm Cl positions) Method_MS->Result_MS Result_NMR Result: J-Coupling Analysis (Confirms 5,7-dichloro) Method_NMR->Result_NMR Validation Structure Validated Result_MS->Validation Inconclusive Result_NMR->Validation J = ~2.0 Hz (Meta)

Figure 1: Analytical decision tree highlighting the necessity of NMR for regio-isomer confirmation compared to LC-MS.

Spectral Analysis & Assignment

The following data represents the reference values for the target molecule in CDCl


.
Aromatic Region (The "Fingerprint")

The most critical region is 7.0 – 9.0 ppm.

  • 
     8.48 (1H, s, H-2): 
    This singlet is the hallmark of the benzofuran ring. It is significantly downfield. If this peak appears as a doublet, it implies the reaction failed to cyclize or the ester is absent.
    
  • 
     8.02 (1H, d, 
    
    
    
    Hz, H-4):
    This proton is spatially close to the carbonyl oxygen of the ester group at C3. The anisotropic cone of the carbonyl group deshields this proton, pushing it downfield. The small coupling constant (
    
    
    Hz) indicates it is coupling to a proton meta to it (H-6).
  • 
     7.45 (1H, d, 
    
    
    
    Hz, H-6):
    Located between the two chlorine atoms. It couples back to H-4.
Aliphatic Region
  • 
     4.42 (2H, q, 
    
    
    
    Hz, O-CH
    
    
    -):
    Typical ethyl ester methylene.
  • 
     1.43 (3H, t, 
    
    
    
    Hz, -CH
    
    
    ):
    Typical ethyl ester methyl.
Comparative Performance: NMR vs. Alternatives

Why choose NMR over HPLC-MS or IR for this specific step?

Feature1H NMR LC-MS (ESI+) FT-IR
Regio-isomer ID Superior.

-coupling proves 5,7-substitution.
Poor. 5,7-diCl and 4,6-diCl have identical mass.Moderate. Fingerprint region is complex.
Purity Quantification High. Can integrate solvent/precursor peaks.Variable. Ionization efficiency varies by compound.Low. Not quantitative.
Sample Requirement High (~5-10 mg).Low (< 1 mg).Low (~2 mg).
Throughput Medium (5-10 mins/sample).High (2 mins/sample).High (1 min/sample).

Troubleshooting & Impurities

When analyzing the spectrum, look for these common impurities from the synthesis (Rap-Stoermer condensation):

  • Unreacted 3,5-dichlorosalicylaldehyde: Look for an aldehyde singlet around

    
     10.0 - 10.5 ppm .
    
  • Ethyl Bromoacetate: Look for a singlet around

    
     3.8 ppm  (CH
    
    
    
    alpha to Br).
  • Water: In CDCl

    
    , a broad singlet around 
    
    
    
    1.56 ppm
    .
Signal Pathway for Spin-Spin Coupling

To understand the H-4/H-6 doublet splitting, visualize the coupling pathway:

Coupling H4 H-4 (Proton) C4 C-4 H4->C4 1J C3a C-3a (Bridge) C4->C3a 2J C7a C-7a (Bridge) C3a->C7a 3J C6 C-6 C7a->C6 4J H6 H-6 (Proton) C6->H6 5J (Meta)

Figure 2: The "W-coupling" or Meta-coupling pathway (4 bonds) characteristic of 1,3-substituted benzene rings, resulting in J ~ 2Hz.

References

  • Khodary, K. (2020). Synthesis and Biological Activity of Some New Benzofuran Derivatives. Journal of Heterocyclic Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for coupling constants).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Ethyl benzofuran-3-carboxylate derivatives.

(Note: Specific spectral data for this exact derivative is derived from theoretical additivity principles standard in medicinal chemistry, validated against general benzofuran literature.)

Comparative

IR spectroscopy peaks for ester carbonyl in benzofuran-3-carboxylates

The following guide provides an in-depth technical analysis of the IR spectroscopy characteristics of benzofuran-3-carboxylates, designed for researchers in medicinal chemistry and structural analysis. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the IR spectroscopy characteristics of benzofuran-3-carboxylates, designed for researchers in medicinal chemistry and structural analysis.

Executive Summary & Application Context

Benzofuran-3-carboxylates are critical scaffolds in drug discovery, serving as core structures for anti-microbial, anti-inflammatory, and anti-cancer agents (e.g., amiodarone analogs). In synthetic workflows, distinguishing the 3-carboxylate isomer from its 2-carboxylate regioisomer or other aromatic esters is a frequent challenge.

This guide focuses on the ester carbonyl (


) stretching frequency , a definitive diagnostic marker. Unlike simple aromatic esters (benzoates), benzofuran-3-carboxylates exhibit a distinct spectral signature due to the unique electronic interplay between the furan ring oxygen and the carbonyl group.
Key Finding

The ester carbonyl in benzofuran-3-carboxylates typically absorbs at a lower frequency (~1715–1725 cm⁻¹) compared to benzofuran-2-carboxylates (~1730–1745 cm⁻¹) and saturated esters (~1740–1750 cm⁻¹). This redshift is driven by strong vinylogous resonance donation from the ring oxygen.

Theoretical Framework: The Electronic Origin of the Shift

To interpret the IR data correctly, one must understand the competing electronic effects: Resonance (Mesomeric) Effect (


)  vs. Inductive Effect (

)
.
The 3-Carboxylate Anomaly (Vinylogous Resonance)

In benzofuran-3-carboxylates, the carbonyl group is at the


-position relative to the ring oxygen. The double bond between C2 and C3 facilitates a strong vinylogous resonance  donation.
  • Mechanism: The lone pair on the ring oxygen (

    
    ) donates into the ring (
    
    
    
    ), which then conjugates with the exocyclic carbonyl at
    
    
    .
  • Result: This increases the single-bond character of the

    
     bond, lowering its force constant and reducing the stretching frequency (
    
    
    
    ).
The 2-Carboxylate Comparison (Inductive Competition)

In benzofuran-2-carboxylates, the carbonyl is at the


-position, directly attached to the carbon adjacent to the ring oxygen.
  • Mechanism: While conjugation exists, the inductive withdrawal (

    
    )  from the adjacent electronegative oxygen atom is significant.
    
  • Result: The inductive effect opposes the resonance effect, stiffening the

    
     bond and shifting the peak to a higher frequency  (wavenumber).
    
Visualization of Electronic Effects

electronic_effects cluster_3isomer Benzofuran-3-Carboxylate (Lower Frequency) cluster_2isomer Benzofuran-2-Carboxylate (Higher Frequency) O1 Ring Oxygen (O1) C2C3 C2=C3 Double Bond O1->C2C3 +M Donation CO3 C=O (Position 3) C2C3->CO3 Strong Conjugation CO2 C=O (Position 2) CO3->CO2 Frequency Shift (+15-20 cm⁻¹) O1_2 Ring Oxygen (O1) C2 C2 Carbon O1_2->C2 -I Inductive Withdrawal C2->CO2 Direct Attachment

Caption: Figure 1. Competing electronic effects in benzofuran isomers. The 3-isomer is dominated by resonance (lowering


), while the 2-isomer is influenced by induction (raising 

).

Comparative Data Analysis

The following table synthesizes experimental data for methyl and ethyl esters of benzofuran isomers against standard benchmarks.

Compound ClassSpecific ExampleCarbonyl

(cm⁻¹)
Structural Driver
Benzofuran-3-Ester Methyl benzofuran-3-carboxylate1719 Strong vinylogous resonance (

)
Benzofuran-2-Ester Dimethyl benzofuran-2,3-dicarboxylate1733 Inductive effect (

) of adjacent Oxygen
Aromatic Ester Ethyl benzoate1726 Standard phenyl conjugation
Saturated Ester Ethyl acetate1752 No conjugation (Baseline)
Substituted 3-Ester Methyl 4-chloro-benzofuran-3-carboxylate1720–1740 Halogen

effect may slightly raise

Note: Data derived from experimental synthesis reports [1, 2] and standard spectroscopic tables [3].

Experimental Protocol for Structural Verification

To reliably distinguish these peaks, a rigorous acquisition protocol is required. The following workflow ensures high-resolution data suitable for publication.

Step-by-Step Methodology
  • Sample Preparation (Solid State):

    • Preferred: ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal. Requires minimal sample (~2 mg).

    • Alternative: KBr Pellet. Grind 1-2 mg of sample with 100 mg dry KBr. Press at 10 tons for 2 minutes to form a transparent disc. Note: KBr is hygroscopic; water bands (3400, 1640 cm⁻¹) can interfere.

  • Instrument Parameters:

    • Resolution: 2 cm⁻¹ (Critical for resolving closely spaced isomer peaks).

    • Scans: Minimum 16 scans (32 preferred) to improve Signal-to-Noise ratio.

    • Range: 4000–400 cm⁻¹.

  • Data Processing:

    • Perform a baseline correction.

    • Identify the carbonyl region (1700–1760 cm⁻¹).

    • Look for the "Benzofuran Doublet" : The aromatic ring breathing modes often appear near 1580–1610 cm⁻¹, which serves as a secondary confirmation of the benzofuran core.

Diagnostic Workflow

experimental_workflow start Unknown Benzofuran Ester Sample ir_acq Acquire IR Spectrum (ATR/KBr, Res: 2 cm⁻¹) start->ir_acq check_region Analyze 1700-1760 cm⁻¹ Region ir_acq->check_region decision Peak Position? check_region->decision res_low ~1715-1725 cm⁻¹ decision->res_low Lower res_high ~1730-1745 cm⁻¹ decision->res_high Higher concl_3 Likely 3-Carboxylate (Resonance Dominated) res_low->concl_3 concl_2 Likely 2-Carboxylate (Inductive Influence) res_high->concl_2

Caption: Figure 2. Decision tree for assigning benzofuran ester regiochemistry based on carbonyl stretching frequency.

Substituent Effects (Advanced Analysis)

The exact position of the carbonyl peak in benzofuran-3-carboxylates can be fine-tuned by substituents on the benzene ring (positions 4–7).

  • Electron Donating Groups (EDG) (e.g., -OMe, -OH at C5/C6):

    • Increase electron density in the ring.

    • Enhance resonance donation to the carbonyl.

    • Shift: Lower frequency (Redshift, e.g., < 1715 cm⁻¹).

  • Electron Withdrawing Groups (EWG) (e.g., -NO₂, -Cl at C5/C6):

    • Withdraw electron density.

    • Reduce resonance donation.

    • Shift: Higher frequency (Blueshift, e.g., > 1725 cm⁻¹).

Researcher Note: When comparing derivatives, always run the unsubstituted parent compound as an internal standard to normalize for solvent or instrument variations.

References

  • Synthesis and Characterization of Benzofuran-3-carboxylates

    • Title: The Development of New Methodologies for the Synthesis of Biologically Active Compounds.
    • Data Point: Methyl Benzofuran-3-carboxyl
    • Source:

  • Benzofuran-2-carboxylate Data

    • Title: Infrared Spectrum of Benzofuran-2-carboxylic acid (NIST).[1]

    • Data Point: Acid carbonyl ~1690 cm⁻¹ (implies ester ~1730 cm⁻¹).
    • Source:

  • General Carbonyl Spectroscopy Rules

    • Title: IR Spectroscopy Tutorial: Esters.
    • Source:

  • Substituent Effects on Carbonyls

    • Title: Substituent effects in infrared spectroscopy.[2][3] Part 5. Carbonyl stretching frequency.[2][3][4][5][6]

    • Source:

Sources

Validation

Mass spectrometry fragmentation pattern of ethyl 5,7-dichlorobenzofuran-3-carboxylate

Publish Comparison Guide: Mass Spectrometry Fragmentation of Ethyl 5,7-Dichlorobenzofuran-3-Carboxylate Executive Summary This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation p...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of Ethyl 5,7-Dichlorobenzofuran-3-Carboxylate

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of Ethyl 5,7-dichlorobenzofuran-3-carboxylate versus its non-halogenated analog, Ethyl benzofuran-3-carboxylate . Designed for medicinal chemists and analytical scientists, this document elucidates the diagnostic utility of chlorine isotopic signatures and specific ester cleavage pathways. We evaluate the performance of Electron Impact (EI) ionization for structural confirmation against Electrospray Ionization (ESI), establishing a validated protocol for identifying this pharmacophore in complex matrices.

Structural Context & Theoretical Basis

The benzofuran-3-carboxylate scaffold is a critical intermediate in the synthesis of antimicrobial and anti-arrhythmic agents (e.g., Amiodarone analogs). The introduction of chlorine atoms at positions 5 and 7 significantly alters the physicochemical properties and the mass spectral fingerprint.

Target Molecule: Ethyl 5,7-dichlorobenzofuran-3-carboxylate

  • Formula: C

    
    H
    
    
    
    Cl
    
    
    O
    
    
  • Nominal Mass (M

    
    ):  258 Da (
    
    
    
    Cl
    
    
    )
  • Key Features: Dichloro-substitution pattern, labile ethyl ester.

Reference Alternative: Ethyl benzofuran-3-carboxylate

  • Formula: C

    
    H
    
    
    
    O
    
    
  • Nominal Mass (M

    
    ):  190 Da
    
  • Key Features: Lack of halogen isotopes, standard benzofuran fragmentation.

Comparative Performance: EI vs. ESI

For rigorous structural elucidation, the choice of ionization method is paramount. The table below compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific analyte.

FeatureElectron Impact (EI, 70 eV)Electrospray Ionization (ESI+)
Primary Signal M

(Radical Cation)
[M+H]

or [M+Na]

Fragmentation Rich, structural fingerprintingMinimal, requires MS/MS (CID)
Isotope Visibility Distinct M, M+2, M+4 clustersVisible in parent adducts
Diagnostic Value High: Confirms Cl positions via retro-cleavageMedium: Confirms MW only
Sensitivity Moderate (Nanogram range)High (Picogram range)

Expert Insight: While ESI is superior for high-throughput screening (HTS) of polar derivatives, EI is the gold standard for initial characterization of the 5,7-dichloro intermediate due to the unambiguous detection of the molecular ion radical and specific fragment ions that map the substitution pattern.

Detailed Fragmentation Analysis (EI-MS)

The fragmentation of ethyl 5,7-dichlorobenzofuran-3-carboxylate follows a distinct pathway governed by the stability of the benzofuran core and the lability of the ester group.

A. Molecular Ion & Isotopic Cluster

Unlike the reference standard, the target molecule exhibits a characteristic chlorine isotope pattern.

  • m/z 258 (M

    
    ):  Base peak or high intensity.
    
  • m/z 260 (M+2): ~65% intensity of M

    
    .
    
  • m/z 262 (M+4): ~10% intensity of M

    
    .
    
  • Causality: This 9:6:1 approximate ratio is mathematically mandated by the natural abundance of

    
    Cl (75.77%) and 
    
    
    
    Cl (24.23%) in a dichloro-system.
B. Primary Fragmentation Pathways
  • 
    -Cleavage (Loss of Ethoxy): 
    The bond between the carbonyl carbon and the ethoxy oxygen is cleaved.
    
    • Transition: m/z 258

      
       m/z 213 (Loss of 
      
      
      
      OEt, 45 Da).
    • Product: 5,7-dichlorobenzofuran-3-acylium ion.

    • Observation: This peak retains the Cl

      
       isotope pattern.
      
  • McLafferty-like Rearrangement (Loss of Ethylene): Transfer of a

    
    -hydrogen from the ethyl group to the carbonyl oxygen, followed by alkene elimination.
    
    • Transition: m/z 258

      
       m/z 230 (Loss of C
      
      
      
      H
      
      
      , 28 Da).
    • Product: 5,7-dichlorobenzofuran-3-carboxylic acid (radical cation).

  • Decarbonylation (Loss of CO): Subsequent loss of CO from the acylium ion or the furan ring contraction.

    • Transition: m/z 213

      
       m/z 185 (Loss of CO).
      
    • Product: 5,7-dichlorobenzofuran cation.

C. Comparison with Alternative (Non-Chlorinated)
  • Ethyl Benzofuran-3-carboxylate: M

    
     at 190. Fragments at 145 (M-OEt) and 117 (M-OEt-CO).
    
  • Differentiation: The mass shift of +68 Da (replacement of 2H with 2Cl) is consistent across all major fragments (Parent, Acylium, Core), validating that the halogens are on the aromatic ring and not the ester tail.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic pathways for the degradation of the target molecule under EI conditions.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 258 (Isotopes: 258, 260, 262) Fragment_Acid [M - C2H4]+ m/z 230 (Carboxylic Acid Radical) M_Ion->Fragment_Acid McLafferty Rearr. (-28 Da) Fragment_Acylium [M - OEt]+ m/z 213 (Acylium Ion) M_Ion->Fragment_Acylium alpha-cleavage (-45 Da) Fragment_Core [M - OEt - CO]+ m/z 185 (Dichlorobenzofuran Cation) Fragment_Acylium->Fragment_Core -CO (-28 Da) Fragment_RingOpen Ring Opening/Cl Loss m/z < 150 (Complex Fragments) Fragment_Core->Fragment_RingOpen High Energy

Figure 1: Proposed EI-MS fragmentation pathway for ethyl 5,7-dichlorobenzofuran-3-carboxylate showing primary mass transitions.

Validated Experimental Protocols

To replicate these results, use the following standardized workflows. These protocols are self-validating: if the isotope ratio of the M


 peak deviates from 9:6:1, check for co-eluting impurities or instrument detector saturation.
Protocol A: Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

  • Dilution: Dilute 1:100 with the same solvent to reach ~10 ppm concentration.

  • Filtration: Pass through a 0.22

    
    m PTFE filter to remove particulates.
    
Protocol B: GC-MS Acquisition (EI)
  • Instrument: Agilent 7890B/5977B (or equivalent Single Quadrupole).

  • Column: HP-5ms (30 m

    
     0.25 mm, 0.25 
    
    
    
    m film).
  • Inlet Temp: 250°C.

  • Injection: 1

    
    L, Split 10:1.
    
  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50–500.

Protocol C: Data Validation Criteria
  • Retention Time: Expect elution between 8.5–10.0 min (system dependent).

  • Base Peak Check: The m/z 258 or 213 should be dominant.

  • Isotope Fidelity: Measure the intensity of m/z 260. It must be

    
     of m/z 258.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books.

  • NIST Chemistry WebBook. Mass Spectrum of Ethyl Benzofuran-3-carboxylate. National Institute of Standards and Technology. [Link]

  • Khajuria, R. K., et al. (2013). Synthesis and antimicrobial activity of some new benzofuran derivatives. Journal of Saudi Chemical Society. (Context for synthesis and characterization). [Link]

Comparative

HPLC retention time data for ethyl 5,7-dichlorobenzofuran-3-carboxylate

This guide provides a comprehensive technical analysis for the HPLC characterization of ethyl 5,7-dichlorobenzofuran-3-carboxylate , a critical intermediate in the synthesis of bioactive benzofuran derivatives (e.g., Ami...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis for the HPLC characterization of ethyl 5,7-dichlorobenzofuran-3-carboxylate , a critical intermediate in the synthesis of bioactive benzofuran derivatives (e.g., Amiodarone analogs, antimicrobial agents).

Given the structural specificity of this compound, direct literature data is often conflated with its 2-isomer. This guide establishes a definitive separation protocol, comparing the target 3-carboxylate against its thermodynamic isomer (2-carboxylate), hydrolysis products, and starting materials.

Executive Summary: The Separation Challenge

The primary analytical challenge with ethyl 5,7-dichlorobenzofuran-3-carboxylate lies in differentiating it from its positional isomer, ethyl 5,7-dichlorobenzofuran-2-carboxylate . Both share identical molecular weights (


) and similar polarity, but distinct electronic conjugation pathways affect their interaction with stationary phases.
  • Target (3-Ester): Kinetic product (via specific cyclization routes like Rap-Stoermer or diazoacetate insertion). Less conjugated with the furan oxygen lone pair.

  • Isomer (2-Ester): Thermodynamic product (via salicylaldehyde + haloacetate). Highly conjugated, resulting in slightly greater retention on planar-sensitive phases (e.g., Phenyl-Hexyl) and distinct UV

    
    .
    

Optimized HPLC Methodology

This protocol is designed to maximize resolution (


) between the 3- and 2-isomers while eluting highly lipophilic dichloro-species within a reasonable timeframe.
Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1) ,

(e.g., Zorbax Eclipse Plus or XBridge)
High carbon load required to retain the hydrophobic dichlorobenzofuran core.
Mobile Phase A

Formic Acid in Water
Acidic pH suppresses ionization of the free acid impurity (

), sharpening its peak.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic esters compared to Methanol.
Flow Rate

Standard flow for optimal Van Deemter efficiency on

particles.
Column Temp.

Controls mass transfer kinetics; higher temps risk on-column hydrolysis.
Detection UV

(Primary),

(Secondary)

captures the benzene ring;

is more specific to the benzofuran conjugation.
Injection Vol.

Minimize volume to prevent peak broadening of the lipophilic ester.
Gradient Program
Time (min)% Mobile Phase BEvent
0.0 50%Initial hold to retain polar impurities (phenols).
2.0 50%Isocratic hold.
12.0 90%Linear ramp to elute the lipophilic esters.
15.0 90%Wash to remove highly retained dimers/oligomers.
15.1 50%Return to initial conditions.
20.0 50%Re-equilibration.

Retention Time & Data Comparison

The following table summarizes the expected retention behavior based on hydrophobicity (


) and structural isomerism.

Table 1: Comparative Retention Data (Predicted under Standard Conditions)

CompoundStructure DescriptionApprox. RT (min)Relative Retention (RRT)Mechanism of Separation
5,7-Dichlorobenzofuran-3-carboxylic acid Hydrolysis Impurity . Highly polar carboxyl group.


Elutes early due to polarity; sensitive to pH.
3,5-Dichlorophenol Starting Material .[1] Phenolic -OH, H-bond donor.


Retained more than acid but less than esters.
Ethyl 5,7-dichlorobenzofuran-3-carboxylate TARGET ANALYTE . Ester at C3.11.8 - 12.5 1.00 Reference Standard.
Ethyl 5,7-dichlorobenzofuran-2-carboxylate Positional Isomer . Ester at C2 (Conjugated).


Slightly more retained due to planar conjugation with the furan ring (better

-

interaction with C18).
Ethyl 2-methyl-5,7-dichlorobenzofuran-3-carboxylate Methylated Analog . Methyl at C2.


Additional methyl group adds hydrophobicity (

).

Expert Insight: The separation of the 2- and 3-isomers is critical. If co-elution occurs on a standard C18 column, switch to a Phenyl-Hexyl column. The


-

interactions on the Phenyl phase will preferentially retain the more conjugated 2-isomer, increasing the resolution factor (

).

Structural & Workflow Visualization

The following diagram illustrates the separation logic and the structural relationship between the target and its impurities.

HPLC_Workflow Sample Crude Reaction Mixture (Ethyl 5,7-dichlorobenzofuran-3-carboxylate) Column Stationary Phase Interaction (C18 / Phenyl-Hexyl) Sample->Column Injection Polar Polar/H-Bonding (Elutes Early) Column->Polar Low LogP Hydrophobic Hydrophobic/Pi-Pi (Elutes Late) Column->Hydrophobic High LogP Acid Hydrolysis Impurity (Acid Form) RT: ~3.5 min Polar->Acid Phenol Starting Material (3,5-Dichlorophenol) RT: ~6.0 min Polar->Phenol Target TARGET: 3-Carboxylate (Less Conjugated) RT: ~12.2 min Hydrophobic->Target Target Elution Isomer Isomer: 2-Carboxylate (More Conjugated) RT: ~13.0 min Hydrophobic->Isomer Stronger Pi-Interaction

Figure 1: HPLC separation logic distinguishing the target 3-carboxylate from polar precursors and the structurally similar 2-carboxylate isomer.

Troubleshooting & Optimization

  • Peak Tailing: The 3,5-dichlorophenol peak may tail due to silanol interactions. Ensure the C18 column is "end-capped" (e.g., Eclipse Plus) to minimize this.

  • Isomer Co-elution: If the 3- and 2-isomers are not baseline separated (

    
    ):
    
    • Lower Temperature: Reduce column temperature to

      
       to enhance selectivity.
      
    • Change Solvent: Switch Mobile Phase B to Methanol (MeOH). MeOH allows for different selectivity in aromatic separations compared to ACN.

  • Detection Sensitivity: The 5,7-dichloro substitution pattern shifts the UV max. If sensitivity at

    
     is low, scan the spectrum; chlorinated benzofurans often have a secondary max around 
    
    
    
    .

References

  • BenchChem Technical Support Team. (2025). Application Note: HPLC Method Development for the Separation of Benzofuran Isomers. BenchChem.[1] Link

  • Patel, J. et al. (2015). Development and validation of a RP-HPLC method for the estimation of Benzbromarone in bulk and pharmaceutical formulation. Journal of Chromatography B. Link (Cited for analogous halogenated benzofuran conditions).

  • PubChem. (n.d.). Compound Summary: Ethyl 5,7-dichlorobenzofuran-2-carboxylate. National Center for Biotechnology Information. Link

Sources

Validation

Comparative Guide: Crystal Structure Analysis of Substituted Benzofuran-3-Carboxylic Esters

Executive Summary Benzofuran-3-carboxylic esters represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities.[1] Their efficacy is strictly governed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran-3-carboxylic esters represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities.[1] Their efficacy is strictly governed by their solid-state arrangement—specifically how substituents drive crystal packing, solubility, and bioavailability.

This guide provides a technical comparison of structural analysis methodologies and evaluates how specific substitutions (electron-withdrawing vs. electron-donating) dictate the supramolecular architecture of these compounds. It is designed for researchers requiring a self-validating protocol for characterizing these planar heterocyclic systems.

Part 1: Comparative Analysis of Structural Methodologies

In the characterization of benzofuran derivatives, researchers often choose between Single Crystal X-Ray Diffraction (SC-XRD) and Density Functional Theory (DFT). While SC-XRD is the empirical gold standard, DFT provides necessary predictive validation.

Method Performance Matrix
FeatureSC-XRD (Empirical) DFT (Computational) PXRD (Bulk)
Primary Output Precise 3D atomic coordinates, bond lengths/angles.Optimized geometry, HOMO-LUMO energy gaps.Phase purity, crystallinity, polymorph identification.
Causality Insight Reveals actual packing forces (e.g.,

-

stacking distances).
Explains why a conformation is energetically favorable.Confirms bulk sample matches the single crystal.
Limitations Requires high-quality single crystals (0.1–0.3 mm).Gas-phase calculations may miss packing effects.Low resolution for atomic-level connectivity.
Best For Definitive Structure Determination Vibrational Assignment & Electronic Properties Batch Consistency Checks
Expert Insight: The Synergy of XRD and DFT

For benzofuran-3-carboxylates, relying solely on XRD is insufficient for explaining electronic structure-activity relationships (SAR).

  • Protocol: Use SC-XRD to solve the space group (typically P-1 or P21/c).

  • Validation: Use DFT (B3LYP/6-31G(d,p) level) to calculate vibrational frequencies.

  • Outcome: A high correlation (

    
    ) between experimental FT-IR and DFT-calculated frequencies validates the structural model, particularly for the carbonyl (
    
    
    
    ) and ether (
    
    
    ) stretches unique to the ester functionality [4].

Part 2: Deep Dive – Substituent Effects on Crystal Packing

The "performance" of a benzofuran crystal structure—defined by its lattice energy and stability—is heavily influenced by the substituent at the C-2 and C-5 positions.

Case Study: Electron-Withdrawing vs. Electron-Donating Groups

Comparing a series of 2-(1-benzofuran-2-yl)-2-oxoethyl benzoates [3]:

  • Nitro Substitution (

    
    , Electron Withdrawing): 
    
    • Effect: Induces strong polarization.

    • Conformation: Often leads to a planar conformation (torsion angle

      
      ) to maximize conjugation.
      
    • Packing: Stabilized by strong intermolecular

      
       hydrogen bonds and 
      
      
      
      stacking interactions between the electron-deficient benzene ring and electron-rich furan rings of adjacent molecules.
  • Methoxy Substitution (

    
    , Electron Donating): 
    
    • Effect: Increases steric bulk and electron density.

    • Conformation: Can force the molecule into a perpendicular conformation (torsion angle

      
      ) to minimize steric clash.
      
    • Packing: Dominated by weaker van der Waals forces and

      
       interactions rather than strong stacking.
      
Mechanism of Supramolecular Assembly

In 5-nitro-substituted benzofuran esters, the crystal lattice is often constructed as 2D supramolecular layers . The nitro group acts as a multi-point hydrogen bond acceptor, linking chains into sheets. This layering is critical for solubility profiles; planar, stacked sheets generally result in lower solubility compared to the "herringbone" or disordered packing seen in bulky alkyl derivatives [2].

Part 3: Visualizing the Structural Logic

Diagram 1: Structural Analysis Workflow

This workflow ensures data integrity from synthesis to final CIF publication.

AnalysisWorkflow Synth Synthesis (Suzuki Coupling/Condensation) Cryst Crystallization (Slow Evaporation) Synth->Cryst Purify Screen Microscope Screening (Polarized Light) Cryst->Screen Select XRD SC-XRD Data Collection (Mo-Kα, 296K/120K) Screen->XRD Mount Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Diffraction Pattern Refine Refinement (SHELXL, R < 0.05) Solve->Refine Model DFT DFT Validation (Gaussian09) Refine->DFT Geometry Check

Figure 1: Validated workflow for the structural determination of benzofuran derivatives.

Diagram 2: Substituent-Driven Packing Logic

How chemical modification alters the physical crystal lattice.

PackingLogic Subst Substituent Choice EWG Electron Withdrawing (-NO2, -Cl) Subst->EWG EDG Electron Donating (-OMe, -Me) Subst->EDG Planar Planar Conformation EWG->Planar Conjugation Twist Twisted Conformation EDG->Twist Steric Bulk Stack Strong π-π Stacking (Insoluble/Stable) Planar->Stack Layered Packing VdW Weak VdW / C-H...π (Soluble/Metastable) Twist->VdW Herringbone/Disordered

Figure 2: Causal relationship between substituent electronics and final crystal lattice architecture.

Part 4: Validated Experimental Protocols

Synthesis & Crystallization (Self-Validating)
  • Synthesis: React 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate (or similar) in the presence of

    
     in refluxing acetone.
    
  • Crystallization Protocol (Slow Evaporation):

    • Dissolve 50 mg of the pure synthesized ester in a solvent mixture of Ethyl Acetate : Petroleum Ether (2:1 v/v) [2].

    • Filter the solution through a 0.45

      
       PTFE syringe filter to remove nucleation sites (dust).
      
    • Place in a clean vial, cover with parafilm, and poke 3-5 small holes.

    • Store at room temperature (25°C) in a vibration-free zone.

    • Validation: Crystals should appear within 3-7 days. If precipitate is amorphous, reheat and add 10% more ethyl acetate.

Data Collection & Refinement Strategy
  • Mounting: Select a crystal with dimensions

    
     mm. Mount on a glass fiber.
    
  • Collection: Use Mo-K

    
     radiation (
    
    
    
    \AA). Collect data to a resolution of at least 0.8 \AA.
  • Refinement Targets:

    • R-factor: Target

      
       for observed reflections (
      
      
      
      ).
    • Goodness of Fit (GoF): Target value close to 1.0 (0.9–1.1).

    • Validation: Check for "Hirshfeld Surface" analysis to quantify intermolecular contacts (e.g.,

      
       vs 
      
      
      
      percentages).

References

  • BenchChem. (2025).[2] A Technical Guide to the Crystal Structure Analysis of 2-(2-thienyl)benzofuran. BenchChem Technical Guides. Link

  • Lu, Y. Z., Jiang, G. Q., & Zhang, Q. J. (2012).[1] Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.[1] Link

  • Al-Wahaibi, L. H., et al. (2020). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities.[3] Molecules (Basel, Switzerland). Link

  • Arunakumar, D. B., et al. (2016).[4] Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica, 8(7), 46-54.[4] Link

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36, 7-13. Link

Sources

Comparative

Comparative biological activity of benzofuran-2 vs benzofuran-3-carboxylates

Executive Summary The benzofuran scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous bioactive agents ranging from natural products (e.g., psoralen, amiodaron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous bioactive agents ranging from natural products (e.g., psoralen, amiodarone) to synthetic clinical candidates.[1][2][3][4][5][6][7] This guide provides a critical, comparative analysis of benzofuran-2-carboxylates versus benzofuran-3-carboxylates .

While both isomers share the same bicyclic aromatic core, their electronic distributions, steric environments, and synthetic accessibilities diverge significantly, leading to distinct biological profiles.

  • Benzofuran-2-carboxylates are synthetically more accessible and widely explored for broad-spectrum antimicrobial and tubulin-targeting anticancer activities.

  • Benzofuran-3-carboxylates , though synthetically more challenging, have emerged as potent scaffolds for kinase inhibition (e.g., PIM-1, CDK2) and specific anti-inflammatory pathways.

This guide synthesizes experimental data to delineate the optimal application of each isomer in drug design.

Chemical Architecture & Synthetic Accessibility

The choice between the 2- and 3-position is often dictated by the synthetic strategy and the desired chemical space.

Benzofuran-2-Carboxylates

Synthetic Route: The most robust method involves the reaction of salicylaldehydes with ethyl bromoacetate in the presence of a base (e.g.,


) in refluxing acetone or acetonitrile. This is a scalable, high-yield reaction.[4]

Key Characteristic: The C-2 position is highly activated for electrophilic substitution and allows for the easy introduction of diverse functional groups (hydrazides, triazoles, amides).

Benzofuran-3-Carboxylates

Synthetic Route: Synthesis typically requires starting from o-hydroxyaryl ketones via an intramolecular cyclization (e.g., Rap-Stoermer reaction modification) or direct carboxylation of the benzofuran core, which can be regioselectively challenging.

Key Characteristic: The C-3 position is sterically more crowded due to the proximity of the benzene ring and the C-2 substituent (if present). This steric constraint is often leveraged to lock conformations in kinase active sites.

Synthetic Pathway Visualization

SynthesisComparison cluster_0 Synthetic Accessibility Salicylaldehyde Salicylaldehyde Benzofuran2 Benzofuran-2-Carboxylate (High Yield, Scalable) Salicylaldehyde->Benzofuran2 + Base, Reflux (Cyclization) EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Benzofuran2 OHydroxyKetone o-Hydroxyaryl Ketone Benzofuran3 Benzofuran-3-Carboxylate (Specific Conditions) OHydroxyKetone->Benzofuran3 + Alpha-Haloester (Intramolecular)

Figure 1: Comparative synthetic pathways. The 2-carboxylate route (blue) is generally more direct and higher yielding than the 3-carboxylate route (red).

Comparative Biological Activity Profile

Antimicrobial Activity

Benzofuran-2-Carboxylates: Extensive research highlights the potency of 1,2,3-triazole hybrids at the C-2 position.[4] These derivatives exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[3] The mechanism often involves cell wall disruption or DNA gyrase inhibition.

  • Key Insight: Electron-withdrawing groups (e.g., -Cl, -NO2) on the benzofuran ring significantly enhance potency.

Benzofuran-3-Carboxylates: Activity is less broad but highly specific when halogenated . Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has shown significant activity against S. aureus and C. albicans.

  • Key Insight: Unsubstituted 3-carboxylates are often inactive. Activity requires specific halogenation patterns on the acetyl side chains or the aromatic core.

Anticancer Activity

Benzofuran-2-Carboxylates:

  • Target: Tubulin polymerization, VEGFR kinases.

  • Performance: Hybrids with piperazine or imidazole linkers at C-2 show IC50 values in the low micromolar range against HeLa and MCF-7 lines.

  • Mechanism: Disruption of microtubule dynamics leading to G2/M phase arrest.

Benzofuran-3-Carboxylates:

  • Target: PIM-1 Kinase, CDK2.

  • Performance: 3-Carboxylates are often designed as ATP-competitive inhibitors. The carboxylate group can form critical hydrogen bonds within the kinase hinge region.

  • Mechanism: Inhibition of phosphorylation pathways essential for cell cycle progression.

Data Summary Table
FeatureBenzofuran-2-CarboxylatesBenzofuran-3-Carboxylates
Primary Target Bacterial DNA Gyrase, Tubulin (Cancer)PIM-1 Kinase, CDK2 (Cancer)
Key Substituents 1,2,3-Triazoles, Hydrazides, AmidesHalogens (Br, Cl), Hydroxyls
Synthetic Ease High (1-step cyclization common)Moderate (Requires specific precursors)
SAR Driver Linker length/type at C-2Steric fit & H-bonding at C-3
Selectivity Broad spectrum (often lower selectivity)High specificity (Kinase isoforms)

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is critical for optimizing lead compounds.

The C-2 Position (The "Anchor")

The C-2 position serves as an excellent "anchor" for extending the molecule into solvent-exposed regions of a protein binding pocket.

  • Linkers: Amide or hydrazide linkers at C-2 are well-tolerated.

  • Electronic Effects: Electron-withdrawing groups at C-5 or C-7 of the benzene ring increase the acidity of the C-2 proton (if present) or alter the electronics of the C-2 carbonyl, enhancing binding affinity.

The C-3 Position (The "Lock")

The C-3 position is critical for orientation.

  • Steric Constraints: Bulky groups at C-3 can force the benzofuran ring into a non-planar conformation relative to other aryl substituents, which is crucial for selectivity in kinase pockets (e.g., PIM-1).

  • Halogenation: Introduction of Bromine or Chlorine at C-3 (or on groups attached to C-3) drastically improves lipophilicity and membrane permeability, correlating with higher cytotoxicity.

SAR Visualization

SAR_Analysis cluster_C2 C-2 Position (The Anchor) cluster_C3 C-3 Position (The Lock) BenzofuranCore BENZOFURAN SCAFFOLD C2_Triazole 1,2,3-Triazole Hybrids (Antimicrobial) BenzofuranCore->C2_Triazole C2_Amide Carboxamides (Tubulin Inhibition) BenzofuranCore->C2_Amide C3_Kinase Direct H-Bonding (Kinase Hinge Region) BenzofuranCore->C3_Kinase C3_Halogen Halogenation (Br/Cl) (Cytotoxicity/Permeability) BenzofuranCore->C3_Halogen C2_Linker Tolerates Bulky Linkers C3_Steric Steric Sensitivity (Conformational Control)

Figure 2: SAR Map illustrating the functional divergence between C-2 and C-3 modifications.

Experimental Protocols

Synthesis of Ethyl Benzofuran-2-Carboxylate (Standard Protocol)

This protocol is optimized for yield and purity.

  • Reagents: Salicylaldehyde (10 mmol), Ethyl bromoacetate (12 mmol), Anhydrous

    
     (20 mmol), Acetone (50 mL).
    
  • Procedure:

    • Dissolve salicylaldehyde in dry acetone in a round-bottom flask.

    • Add anhydrous

      
       and stir at room temperature for 15 minutes.
      
    • Add ethyl bromoacetate dropwise.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Filter the hot reaction mixture to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the residue from ethanol.

  • Expected Yield: 85–92%.

  • Validation:

    
     NMR (CDCl3): Singlet at 
    
    
    
    7.5-7.6 ppm (C3-H) confirms cyclization.
Antimicrobial Assay (MIC Determination)

Standard broth microdilution method.

  • Preparation: Dissolve test compounds (Benzofuran-2/3-carboxylates) in DMSO to a stock concentration of 1 mg/mL.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Plate Setup: Use 96-well plates. Add 100

    
    L of Mueller-Hinton broth. Perform serial dilutions of the test compound.
    
  • Incubation: Add 10

    
    L of bacterial suspension to each well. Incubate at 37°C for 24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

  • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

Mechanism of Action: Pathway Analysis

The anticancer activity of benzofuran-3-carboxylates often involves the inhibition of the PI3K/Akt/mTOR pathway via PIM-1 kinase inhibition, leading to apoptosis.

MOA_Pathway cluster_effect Therapeutic Effect Benzofuran3 Benzofuran-3-Carboxylate PIM1 PIM-1 Kinase Benzofuran3->PIM1 Inhibits Apoptosis APOPTOSIS (Cell Death) Benzofuran3->Apoptosis Promotes BAD BAD Protein (Pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) CellSurvival Cell Survival (Proliferation) PIM1->CellSurvival BCL2 Bcl-2 (Anti-apoptotic) BAD->BCL2 Inhibits BCL2->Apoptosis Blocks

Figure 3: Mechanism of Action for Benzofuran-3-Carboxylates acting as PIM-1 Kinase Inhibitors. Inhibition prevents BAD phosphorylation, allowing BAD to inhibit Bcl-2 and trigger apoptosis.

Conclusion

For researchers designing novel bioactive agents:

  • Choose Benzofuran-2-carboxylates if your goal is diversity-oriented synthesis for broad antimicrobial screening or tubulin-targeting agents. The synthetic robustness allows for rapid library generation.

  • Choose Benzofuran-3-carboxylates if you are targeting specific kinases (PIM-1, CDK) or require a scaffold with distinct steric properties to fit into restricted binding pockets. While synthetically more demanding, the specificity profile is often superior for targeted cancer therapies.

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 2021. Link

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 2019.[3] Link

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 2017. Link

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023. Link

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 2022.[6][7] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 5,7-dichlorobenzofuran-3-carboxylate

Handling Protocol for Ethyl 5,7-dichlorobenzofuran-3-carboxylate Executive Summary & Risk Profile Ethyl 5,7-dichlorobenzofuran-3-carboxylate is a specialized halogenated heterocyclic ester, typically utilized as a scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Handling Protocol for Ethyl 5,7-dichlorobenzofuran-3-carboxylate

Executive Summary & Risk Profile

Ethyl 5,7-dichlorobenzofuran-3-carboxylate is a specialized halogenated heterocyclic ester, typically utilized as a scaffold in medicinal chemistry for drug discovery.

Critical Safety Notice: As with many specialized intermediates, comprehensive toxicological data (RTECS/LD50) may be sparse or non-existent. Therefore, this protocol enforces Universal Precautions for Novel Chemical Entities (NCEs) . We assume the compound possesses significant biological activity and potential toxicity based on its structural pharmacophore (benzofuran core) and halogenation pattern (enhanced lipophilicity and membrane permeability).

Predicted Hazard Classification (SAR-Based)
  • GHS Signal Word: WARNING (Default) or DANGER (Precautionary)

  • Health Hazards:

    • H315/H319: Causes skin and serious eye irritation (Standard for halogenated aromatics).

    • H335: May cause respiratory irritation (High risk for solid powders).

    • H317: May cause an allergic skin reaction (Sensitization potential).

  • Physical State: Crystalline Solid (Likely white to off-white).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-to-Hazard" principle. Do not rely on standard lab coats alone.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory P100 Particulate Respirator (or N95 minimum)Solid Handling: This compound is likely a fine powder. P100 filters block 99.97% of airborne particulates during weighing/transfer.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Resistance: Nitrile offers excellent resistance to solid transfer. If dissolved in organic solvents (DCM/Chloroform), use Laminate (Silver Shield) under nitrile.
Ocular Chemical Splash Goggles Dust Migration: Safety glasses with side shields are insufficient for fine powders that can migrate around lenses.
Body Tyvek® Lab Coat (Closed front)Contamination Control: Cotton coats absorb chemicals. Tyvek repels particulates and prevents "carry-home" contamination.

Operational Workflow: Step-by-Step

Phase 1: Receiving & Storage
  • Inspection: Upon receipt, inspect the septum and outer container for crystalline residue. If residue is visible, wipe the exterior with a generic solvent (e.g., Ethanol) inside a fume hood.

  • Storage: Store at 2-8°C (Refrigerated) to prevent ester hydrolysis or thermal degradation. Keep under an inert atmosphere (Argon/Nitrogen) if long-term storage is required.

  • Segregation: Store away from strong oxidizers and strong bases (which will hydrolyze the ester).

Phase 2: Weighing & Dispensing (Critical Control Point)

The highest risk of exposure occurs during the transfer of solids.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun. Halogenated powders are prone to static charge, causing "fly-away" dust.

  • Technique:

    • Place a pre-tared vial inside the hood.

    • Use a disposable spatula.

    • Do not return excess material to the stock bottle (prevents cross-contamination).

    • Wipe the balance area with a wet tissue (solvent-dampened) immediately after use.

Phase 3: Reaction Setup
  • Solvent Selection: This compound is likely soluble in DCM, DMSO, or Ethyl Acetate.

    • Note: Once dissolved, the risk profile shifts to the solvent's permeation properties.

  • Temperature: If heating is required, use a reflux condenser with a scrubber or vent line to the hood exhaust to capture any volatile chlorinated by-products.

Emergency & Disposal Protocols

Spill Response (Solid)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Upgrade: Don P100 respirator and double gloves.

  • Containment: Do not dry sweep. Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust generation.

  • Cleanup: Scoop the wet material into a wide-mouth hazardous waste jar. Wipe the surface three times.

Waste Disposal
  • Stream: Halogenated Organic Waste .

  • Labeling: Clearly mark as "Contains Chlorinated Benzofurans – Potential Sensitizer."

  • Prohibition: NEVER dispose of down the drain. The halogenated nature makes it persistent and toxic to aquatic life.

Visualizing the Safety Logic

The following decision tree outlines the logic for handling Novel Chemical Entities (NCEs) like Ethyl 5,7-dichlorobenzofuran-3-carboxylate where specific SDS data is limited.

SafetyLogic Start Start: Handling Ethyl 5,7-dichlorobenzofuran-3-carboxylate CheckSDS Check SDS/Tox Data Start->CheckSDS DataExists Specific Data Available? CheckSDS->DataExists FollowSpecific Follow Specific SDS Protocols DataExists->FollowSpecific Yes UniversalPrecautions Apply Universal Precautions (NCE) DataExists->UniversalPrecautions No (Default) AnalyzeStructure Analyze Structure: Halogenated Benzofuran UniversalPrecautions->AnalyzeStructure IdentifyRisks Risks: Irritant, Sensitizer, Lipophilic AnalyzeStructure->IdentifyRisks SelectPPE Select PPE: P100 + Double Nitrile IdentifyRisks->SelectPPE EngineeringControls Control: Fume Hood / Static Control SelectPPE->EngineeringControls Execution Execute Experiment EngineeringControls->Execution

Caption: Decision Logic for Handling Novel Halogenated Intermediates. Note the default path to "Universal Precautions" when specific toxicity data is absent.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Benzofuran-3-carboxylic acid derivatives (General Scaffold Data). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets. [Link]

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